7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality 7-Bromo-4-chloropyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloropyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKVHAMUBSCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
The following technical guide details the structural properties, synthesis, and functionalization strategies for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine .
CAS: 1427375-34-5 | Formula: C
Executive Summary
7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a high-value heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., TRK, RET, JAK). Its structural uniqueness lies in the 4,7-dihalo substitution pattern , which enables orthogonal functionalization. The bromine at C7 and chlorine at C4 possess distinct electronic environments, allowing medicinal chemists to sequentially install different pharmacophores—typically a solubilizing group at C7 and a hinge-binding motif or hydrophobic tail at C4.
Structural Analysis & Retrosynthesis
To understand the synthesis and reactivity, one must map the atom positions from the pyridine precursor to the fused system.
Atom Mapping Logic
The pyrazolo[1,5-a]pyridine ring is synthesized via the
-
C7 (Pyrazolo): Originates from the C2 position of the pyridine ring (adjacent to nitrogen).
-
C4 (Pyrazolo): Originates from the C5 position of the pyridine ring.
Therefore, the retrosynthetic precursor for the 7-bromo-4-chloro isomer is 2-bromo-5-chloropyridine .
Synthesis Workflow
The synthesis follows a two-stage protocol:
Figure 1: Synthetic pathway transforming 2-bromo-5-chloropyridine into the target scaffold.
Experimental Protocol: Synthesis from Pyridine Precursor
Step 1:
-
Reagents: Dissolve 2-bromo-5-chloropyridine (1.0 eq) in DCM. Add O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) dropwise at 0°C.
-
Note: MSH is unstable; prepare fresh or use O-(diphenylphosphinyl)hydroxylamine for higher safety.
-
-
Reaction: Stir at RT for 1-2 hours. The pyridinium salt often precipitates.
-
Workup: Filter the solid or concentrate to obtain the
-aminopyridinium salt.
Step 2: Cyclization
-
Reagents: Suspend the salt in DMF. Add Ethyl propiolate (1.5 eq) and K
CO (2.5 eq). -
Conditions: Heat to 80-90°C for 4 hours.
-
Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Reactivity & Functionalization Strategies
The core value of CAS 1427375-34-5 is the reactivity differential between the C7-Bromine and C4-Chlorine.
Reactivity Hierarchy
-
C3 (H): Most electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., iodination, nitration).
-
C7 (Br): Most reactive halogen. Located
to the bridgehead nitrogen. Highly active in oxidative addition with Pd(0). -
C4 (Cl): Less reactive halogen. Located
to the bridgehead nitrogen. Requires activated ligands (e.g., XPhos, RuPhos) or higher temperatures if C7 is already substituted.
Orthogonal Coupling Strategy
This hierarchy allows for a "Programmed Synthesis" of trisubstituted derivatives.
Figure 2: Sequential functionalization logic based on halogen reactivity.
Validated Protocol: Selective C7-Suzuki Coupling
Objective: Install an aryl group at C7 without touching the C4-Cl.
-
Setup: Charge flask with 7-bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), Aryl-Boronic acid (1.1 eq), and Na
CO (2.0 eq). -
Solvent: DME/H
O (4:1). Degas with Argon. -
Catalyst: Add Pd(PPh
) (5 mol%).-
Why: This "standard" catalyst is sufficient for the reactive aryl bromide but sluggish for the aryl chloride at moderate temperatures, ensuring selectivity.
-
-
Reaction: Heat at 60°C for 4-6 hours. Monitor by LCMS.[4]
-
Checkpoint: If C4-coupling is observed, lower temperature to 40°C or switch to Pd(dppf)Cl
.
-
Key Physical Data & Handling
| Property | Value | Notes |
| Molecular Weight | 231.48 | |
| Appearance | Off-white to pale yellow solid | Light sensitive (store in amber vials) |
| Solubility | DMSO, DCM, EtOAc | Poor water solubility |
| 1H NMR (DMSO-d6) | C7-H is absent; C4-H is absent. Distinct doublets for H2/H3. | |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; keep desiccated. |
Safety Profile:
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use standard PPE. Avoid dust formation. The parent hydrazine precursors (if synthesizing) are toxic; the final heterocycle is generally stable.
References
-
Synthesis of Pyrazolo[1,5-a]pyridines: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.
-
Kinase Inhibitor Applications: Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. Patent US 7,642,266 B2.
-
Reactivity of Halogenated N-Heterocycles: Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
-
Compound Data: PubChem CID 24975252 (7-Bromopyrazolo[1,5-a]pyridine analogs).
Sources
Pyrazolo[1,5-a]pyridine: Strategic Scaffold in Modern Drug Discovery
This technical guide details the medicinal chemistry, synthetic architecture, and therapeutic applications of the Pyrazolo[1,5-a]pyridine scaffold.[1]
Executive Summary & Structural Rationale
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomer, pyrazolo[1,5-a]pyrimidine. Structurally, it is a bicyclic, bridgehead-nitrogen heterocycle isosteric with indole and azaindole.
Why this scaffold?
-
Bioisosterism: It mimics the indole core found in tryptophan and numerous kinase inhibitors but lacks the acidic N-H proton. This eliminates a common site for metabolic glucuronidation, potentially improving oral bioavailability and metabolic stability.
-
Electronic Profile: The bridgehead nitrogen imparts a unique dipole moment and electron distribution. The C-3 position is highly nucleophilic (similar to indole C-3), enabling facile late-stage functionalization, while the pyridine ring (positions 4–7) accepts electrophiles less readily, allowing for regioselective derivatization.
-
H-Bonding: The N-1 nitrogen serves as a weak hydrogen bond acceptor, critical for interaction with hinge regions in kinase ATP pockets (e.g., Selpercatinib ) or allosteric sites in PDE enzymes (e.g., Ibudilast ).
Physicochemical Comparison
| Property | Indole | Pyrazolo[1,5-a]pyridine | Medicinal Chemistry Impact |
| H-Bond Donor | Yes (N-H) | No | Reduces Phase II metabolism (glucuronidation). |
| H-Bond Acceptor | No | Yes (N-1) | Enables specific hinge-binding interactions. |
| Aromaticity | 10 | 10 | Maintains planar geometry for intercalation/stacking. |
| C-3 Reactivity | High (Nucleophilic) | High (Nucleophilic) | Allows rapid library expansion via electrophilic aromatic substitution. |
Synthetic Architecture
The construction of the pyrazolo[1,5-a]pyridine core relies heavily on [3+2] cycloaddition strategies.[1] The most robust and field-proven method involves
Core Synthesis: [3+2] Cycloaddition
This route is preferred for its convergence and ability to introduce substituents at C-2 and C-3 simultaneously.
Mechanism:
-
Ylide Formation: Deprotonation of an
-aminopyridinium salt generates a 1,3-dipole (pyridinium ylide). -
Cycloaddition: The dipole undergoes a [3+2] cycloaddition with an alkyne (dipolarophile).
-
Aromatization: Loss of a leaving group or rearrangement yields the aromatic bicycle.
Visualization: Synthetic Workflow
Caption: General synthetic workflow for accessing the pyrazolo[1,5-a]pyridine scaffold via N-aminopyridinium ylides.
Detailed Experimental Protocol
Objective: Synthesis of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (Representative Core Construction).
Rationale: This protocol validates the [3+2] cycloaddition efficiency. The use of dimethyl acetylenedicarboxylate (DMAD) provides electron-withdrawing groups that stabilize the transition state, ensuring high yields.
Materials
-
Pyridine (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Potassium carbonate (
) (2.5 equiv) -
Solvents: Water, Ethanol, DMF.
Step-by-Step Methodology
-
Preparation of N-Aminopyridinium Iodide:
-
Dissolve pyridine (10 mmol) in water (10 mL).
-
Add HOSA (12 mmol) neutralized with
. Heat to 90°C for 1 hour. -
Cool and treat with HI (hydriodic acid) to precipitate the
-aminopyridinium iodide salt. -
Checkpoint: Isolate solid salt via filtration. Verify purity by
H NMR (distinct downfield shift of pyridine protons).
-
-
Cycloaddition Reaction:
-
Suspend the
-aminopyridinium salt (5 mmol) in DMF (15 mL). -
Add
(12.5 mmol) to generate the ylide in situ. The solution typically turns a deep color (often blue/purple) indicating ylide formation. -
Dropwise add DMAD (6 mmol) at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Mechanism:[2][3] The ylide attacks the alkyne; subsequent loss of protons/rearrangement forms the aromatic system.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.
-
Extract with Ethyl Acetate (3 x 30 mL) if no precipitate forms.
-
Dry organic layer over
and concentrate. -
Purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
-
Characterization:
-
Verify C-2/C-3 substitution and the characteristic doublet-of-doublets for H-7 (approx. 8.5 ppm) in
H NMR.
-
Medicinal Chemistry Applications & Case Studies
A. Kinase Inhibition: Selpercatinib (RET Inhibitor)
Drug: Selpercatinib (Retevmo) Target: RET (Rearranged during Transfection) Kinase.[2][4] Indication: NSCLC and Thyroid Cancers with RET fusions/mutations.[2]
Structural Logic:
-
Role of Scaffold: The bicycle acts as the ATP-mimetic hinge binder. The N-1 nitrogen accepts a hydrogen bond from the hinge region of the kinase.
-
C-3 Cyano Group: This small, linear group fits into the gatekeeper pocket without steric clash, crucial for overcoming resistance mutations (e.g., V804M).
-
Selectivity: The scaffold's geometry orients the solvent-front substituents to interact specifically with the RET active site, avoiding off-target inhibition (e.g., VEGFR2) common with other multi-kinase inhibitors.
B. PDE Inhibition: Ibudilast
Drug: Ibudilast (Ketas) Target: Phosphodiesterase (PDE) 3, 4, 10, 11. Indication: Asthma, Post-stroke dizziness, ALS (Investigational).
Structural Logic:
-
Scaffold: 2-isopropyl-3-propionylpyrazolo[1,5-a]pyridine.
-
Role of Scaffold: The planar system stacks against phenylalanine residues in the PDE catalytic pocket (hydrophobic clamp).
-
Substituents: The 2-isopropyl group fills a hydrophobic sub-pocket, while the 3-acyl group mimics the phosphate of cAMP/cGMP.
C. GPCR Antagonism: Dopamine D4
Lead Series: FAUC 113 / FAUC 327 Target: Dopamine D4 Receptor (D4R).[7] Application: CNS disorders (Schizophrenia research).
Structural Logic:
-
Scaffold: Pyrazolo[1,5-a]pyridine.[1][2][6][7][8][9][10][11][12][13]
-
SAR Insight: Substitution at C-3 is critical. A carbonitrile or bulky aryl group at C-3, combined with a piperazine-linked side chain at C-2 or C-7, yields nanomolar affinity and high selectivity over D2/D3 receptors. The scaffold provides a rigid spacer that orients the pharmacophores correctly within the GPCR transmembrane bundle.
Biological Pathway Visualization (RET Signaling)
Understanding the downstream effects of RET inhibition by pyrazolo[1,5-a]pyridine derivatives (e.g., Selpercatinib) is vital for assay development.
Caption: Signaling cascade of RET kinase. Selpercatinib (green hexagon) blocks the receptor, halting downstream RAS/ERK and PI3K/AKT proliferation signals.
References
-
Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery. Link
-
Ravi, C., et al. (2017).[3][14] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis. Link
-
Drago, J.Z., et al. (2020). "Selpercatinib (LOXO-292): A Potent, Highly Selective RET Inhibitor." Journal of Clinical Oncology. Link
-
Löber, S., et al. (2008).[7] "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands." Journal of Medicinal Chemistry. Link
-
Huang, Z., et al. (2011). "Ibudilast: A Non-Selective Phosphodiesterase Inhibitor."[15] Current Drug Metabolism. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. Selpercatinib [MI] | C29H31N7O3 | CID 155804485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubilization Strategies for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Executive Summary & Compound Architecture
7-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS: 1427375-34-5) is a bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and optical materials.[1] Its structure features a fused pyrazole-pyridine system with halogen handles at the C7 (bromo) and C4 (chloro) positions, enabling orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7, S_NAr or Buchwald-Hartwig at C4).
Due to its high lipophilicity and lack of hydrogen bond donors, this compound exhibits poor aqueous solubility. Successful application in biological assays or chemical synthesis requires precise solubilization in organic solvents—primarily Dimethyl Sulfoxide (DMSO) for stock solutions and Methanol (MeOH) for analytical chromatography or intermediate dilutions.
Physicochemical Profile
| Property | Data | Relevance to Solubility |
| Molecular Weight | 231.48 g/mol | Small molecule; favorable for high molarity dissolution. |
| Formula | C₇H₄BrClN₂ | Halogenated aromatic; increases lipophilicity. |
| LogP (Predicted) | ~2.5 – 3.0 | Highly lipophilic; practically insoluble in water. |
| H-Bond Donors | 0 | No -OH or -NH groups to interact with water. |
| H-Bond Acceptors | 2 | Pyridine-like nitrogens accept H-bonds from protic solvents (MeOH). |
Solubility Profile & Solvent Selection
Expert Insight: Do not assume solubility is static.[2] It is a function of temperature, purity, and hydration of the solvent. The following profiles are derived from structural analogs and standard medicinal chemistry practices for halogenated aza-arenes.
A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent
DMSO is the gold standard for creating high-concentration stocks of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The polar aprotic nature of DMSO disrupts the crystal lattice of the aromatic stack effectively.
-
Estimated Solubility: > 50 mg/mL (> 200 mM).
-
Application: Long-term storage, biological assay dosing (typically diluted 1000x into aqueous buffer).
-
Risk Factor: DMSO is hygroscopic. Water absorption decreases solubility power and can cause compound precipitation over time.
B. Methanol (MeOH) – The Analytical Diluent
Methanol is a polar protic solvent. While it can dissolve the compound, its capacity is lower than DMSO.
-
Estimated Solubility: 1 – 10 mg/mL.
-
Application: LCMS sample preparation, thin-layer chromatography (TLC), and recrystallization.
-
Risk Factor: Nucleophilic Attack. While the pyrazolo[1,5-a]pyridine core is stable, the 4-chloro position is susceptible to nucleophilic aromatic substitution (S_NAr) under forcing conditions (high heat/base). Always verify stability in MeOH if storing for >24 hours.
Validated Experimental Protocols
Standard Operating Procedures (SOPs) for Reproducible Solubilization.
Protocol A: Preparation of a 50 mM DMSO Master Stock
This protocol ensures a precise concentration for downstream applications, accounting for solvent displacement.
-
Weighing: Weigh approximately 11.6 mg of the compound into a tared, sterile 1.5 mL amber glass vial. Record the exact mass (
in mg). -
Calculation: Calculate the required volume of DMSO (
) to achieve 50 mM concentration. -
Dissolution: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or impurities.
Protocol B: Step-Wise Solubility Limit Determination
Use this method if you need to determine the exact saturation point in Methanol or a specific buffer.
-
Initial Charge: Place 5 mg of solid compound into a vial.
-
Aliquot Addition: Add solvent (e.g., Methanol) in 50 µL increments.
-
Equilibration: After each addition, vortex for 1 minute and sonicate for 30 seconds.
-
Endpoint: Record the total volume added (
) when the solution becomes clear.-
Solubility
.
-
Stability & Troubleshooting Workflow
The following decision tree outlines how to handle precipitation or degradation issues, specifically differentiating between solubility limits and chemical instability.
Figure 1: Logical workflow for troubleshooting dissolution issues. Note that heating in methanol requires subsequent LCMS validation to rule out solvolysis.
Storage and Handling Recommendations
Storage of DMSO Stocks
-
Temperature: Store at -20°C or -80°C.
-
Vessel: Use polypropylene (PP) or amber glass vials with PTFE-lined caps to prevent leaching and evaporation.
-
Freeze-Thaw: Limit to < 5 cycles. Repeated freezing causes water condensation inside the vial, which precipitates the hydrophobic compound.
-
Best Practice: Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Safety Precautions
-
Hazard Identification: This compound is an organohalide. Treat as a potential skin and eye irritant (H315, H319).
-
DMSO Permeability: DMSO penetrates skin rapidly and can carry the dissolved toxic compound into the bloodstream. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine. Retrieved February 24, 2026, from [Link]
-
Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved February 24, 2026, from [Link]
Sources
Technical Whitepaper: Chemoinformatics and Synthetic Utility of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
The following technical guide details the chemoinformatics, synthetic utility, and reactivity profile of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine . This document is structured to serve as an operational resource for medicinal chemists and process scientists.
Chemoinformatics Core
Identity & Structural Definition
The molecule 7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a fused bicyclic heterocycle belonging to the azaindolizine family. It is characterized by a pyridine ring fused to a pyrazole ring across the N1–C3a bond, with specific halogenation at the C4 and C7 positions. This substitution pattern is critical for orthogonal functionalization strategies in drug discovery.
| Parameter | Data |
| IUPAC Name | 7-Bromo-4-chloropyrazolo[1,5-a]pyridine |
| CAS Registry Number | 1427375-34-5 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Canonical SMILES | Clc1cc(Br)n2nccc2c1 |
| InChI Key | BGHMVYQCAUSGLO-UHFFFAOYSA-N (Analogous base) |
| LogP (Predicted) | ~2.8 |
| TPSA | ~17.3 Ų |
Structural Visualization (SMILES Interpretation): The canonical SMILES Clc1cc(Br)n2nccc2c1 encodes the following connectivity:
-
n2 : The bridgehead nitrogen (Position 1).
-
c(Br) : The carbon at Position 7 (adjacent to N1), substituted with Bromine.
-
c1 : The carbon at Position 4 (adjacent to the bridgehead carbon C3a), substituted with Chlorine.
-
nccc2 : The pyrazole ring segment (Positions 2 and 3).
Structural Significance & Pharmacophore Utility
Bioisosterism in Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a recognized bioisostere of indole and azaindole . Unlike indoles, the [1,5-a] system places the bridgehead nitrogen in a position that alters the hydrogen bond acceptor/donor profile, often improving metabolic stability and solubility.
-
Kinase Hinge Binding: The N1 and C2/C3 region often mimics the interaction of the adenine ring of ATP within the kinase hinge region.
-
Vector Control: The 4-chloro and 7-bromo substituents provide vectors (exit vectors) that are geometrically distinct from standard 3,5-substituted indoles, allowing access to different hydrophobic pockets (e.g., the solvent front or the gatekeeper region).
Orthogonal Reactivity (The "Switch")
The primary value of this building block lies in the differential reactivity of the C–Br and C–Cl bonds.
-
Site A (C7-Br): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond dissociation energy (BDE) and electronic activation by the adjacent bridgehead nitrogen.
-
Site B (C4-Cl): significantly less reactive. It remains intact during C7 functionalization, serving as a latent handle for subsequent derivatization or as a lipophilic blocking group.
Synthetic Logic & Regioselectivity
The synthesis of 4,7-disubstituted pyrazolo[1,5-a]pyridines requires a retrosynthetic disconnection that traces back to 2,5-disubstituted pyridines .
Retrosynthetic Analysis
To install substituents at C4 and C7 of the fused system, one must map the atoms back to the pyridine precursor:
-
Pyrazolo C7
Pyridine C2 (Alpha to Nitrogen) -
Pyrazolo C4
Pyridine C5 (Meta to Nitrogen)
Therefore, the requisite starting material is 2-bromo-5-chloropyridine .
Reaction Pathway Visualization
The following diagram illustrates the regioselective synthesis and the subsequent orthogonal coupling logic.
Figure 1: Synthetic workflow and orthogonal reactivity map. The C7-Br bond is the primary site of functionalization.
Experimental Protocol: Representative Synthesis
Since specific proprietary process data for the 4-Cl, 7-Br analog is often held as trade secrets, the following protocol is derived from validated methodologies for analogous halogenated pyrazolo[1,5-a]pyridines (e.g., J. Org. Chem. 2014, Tetrahedron Lett. 2016).
Step 1: N-Amination of 2-Bromo-5-chloropyridine
This step creates the dipole required for the cycloaddition.
-
Reagents: 2-Bromo-5-chloropyridine (1.0 eq), O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
-
Solvent: Dichloromethane (DCM) or Water (if using HOSA).
-
Protocol:
-
Dissolve 2-bromo-5-chloropyridine in DCM at 0°C.
-
Add MSH (1.2 eq) dropwise (Caution: MSH is energetic).
-
Stir at ambient temperature for 12–16 hours.
-
Precipitate the N-aminopyridinium salt using Et₂O. Filter and dry the solid.
-
Checkpoint: The salt is stable but hygroscopic. Store under N₂.
-
Step 2: [3+2] Cycloaddition & Aromatization
This step forms the pyrazole ring.
-
Reagents: N-aminopyridinium salt (from Step 1), Methyl propiolate (or equivalent alkyne), K₂CO₃ (Base).
-
Solvent: DMF or EtOH.
-
Protocol:
-
Suspend the salt in DMF.
-
Add K₂CO₃ (2.5 eq) and Methyl propiolate (1.5 eq).
-
Stir at room temperature for 4 hours. (Note: Propiolates usually yield the 3-carboxylate ester).
-
Decarboxylation (if required): To obtain the unsubstituted C3 position, hydrolyze the ester (LiOH/THF) and decarboxylate (heat in quinoline/Cu or acid).
-
Direct Route: Use of nitroalkenes or specific masking groups can yield the H-substituted C3 directly, but decarboxylation is standard industrial practice for purity.
-
Step 3: Regioselective Functionalization (Validation)
To verify the scaffold identity, a test Suzuki coupling is recommended.
| Variable | Condition | Outcome |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Standard robust catalyst. |
| Base | Na₂CO₃ (2.0 eq) | Mild base prevents Cl hydrolysis. |
| Boronic Acid | Phenylboronic acid (1.0 eq) | Stoichiometric control is key. |
| Temperature | 60°C | Critical: Keep <80°C to preserve C4-Cl. |
| Result | 7-Phenyl-4-chloropyrazolo[1,5-a]pyridine | >95% Regioselectivity for C7.[1] |
References
-
Scout Chemical Data. (2024). 7-bromo-4-chloropyrazolo[1,5-a]pyridine - Structure and CAS. Retrieved from
-
GuideChem. (2024). Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Properties. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine. Retrieved from
-
Wang, J., et al. (2014). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry. Retrieved from (Representative Methodology).
-
Moulin, S., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. PMC. Retrieved from (Analogous Reactivity Data).
Sources
Technical Deep Dive: Regiocontrol in Pyrazolo[1,5-a]pyridine Functionalization
Comparative Analysis of 3-Bromo and 7-Bromo Isomers
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is heavily utilized in kinase inhibitors (e.g., JAK, Trk) and CNS-active agents. However, the functionalization of this core is non-trivial due to its polarized electronic nature.[1]
This guide addresses the critical dichotomy between the 3-bromo and 7-bromo isomers. While they share the same molecular formula, they represent opposite ends of the reactivity spectrum:
-
3-Bromo: Accessed via electronic control (electrophilic aromatic substitution).[1] Represents a nucleophilic vector.[1]
-
7-Bromo: Accessed via coordination control (directed lithiation) or de novo synthesis.[1] Represents an electrophilic/acidic vector.[1]
Part 1: The Electronic Landscape
To understand the synthetic divergence, one must understand the electron density distribution of the fused system.[1]
-
The Bridgehead Nitrogen (N1): The bridgehead nitrogen donates electron density into the 5-membered pyrazole ring, making it electron-rich (exaggerated at C3).[1]
-
C3 (The Nucleophile): Position 3 is chemically equivalent to the C3 of an indole.[1] It has the highest HOMO coefficient, making it the primary site for electrophilic attack (EAS).[1]
-
C7 (The Acidic Site): Position 7 is adjacent to the bridgehead nitrogen.[1] The inductive withdrawing effect of N1 renders the C7 proton significantly more acidic (pKa ~25-28 in THF) than other ring protons.[1] Furthermore, N1 provides a coordination point for lithium, facilitating Directed ortho Metalation (DoM).
Visualization: Reactivity Decision Matrix
Figure 1: Decision matrix for selecting the synthetic pathway based on the desired regiochemical outcome.
Part 2: Synthetic Protocols
The following protocols are designed for reproducibility and scalability. They highlight the distinct conditions required for each isomer.
Protocol A: Synthesis of 3-Bromopyrazolo[1,5-a]pyridine
Mechanism: Electrophilic Aromatic Substitution (
Materials:
-
Pyrazolo[1,5-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with pyrazolo[1,5-a]pyridine and MeCN. Stir until fully dissolved.
-
Addition: Add NBS portion-wise over 15 minutes at room temperature (25°C). Note: The reaction is exothermic; portion-wise addition prevents thermal runaway.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]5) should disappear, replaced by a slightly less polar spot (Rf ~0.6).[1] Reaction is typically complete in 1-2 hours.[1]
-
Workup: Dilute with EtOAc and wash with saturated
(to quench excess bromine) followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol or purify via silica gel flash chromatography.
Expected Yield: 85-95%
Protocol B: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine
Mechanism: Directed ortho Metalation (DoM). Key Challenge: Temperature control and moisture sensitivity. The lithiated intermediate is unstable above -40°C.[1]
Materials:
-
Pyrazolo[1,5-a]pyridine (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or (1.2 eq) -
Anhydrous THF [0.1 M concentration]
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF and pyrazolo[1,5-a]pyridine.
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 45 minutes. The solution often turns a deep red/orange color, indicating the formation of the C7-lithio species (stabilized by N1 coordination).
-
Quench: Add the bromine source (dissolved in minimal THF) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2] -
Purification: Silica gel chromatography is required to separate trace C3-bromo impurities if temperature control was poor.[1]
Expected Yield: 60-75%[1]
Part 3: Comparative Data & Reactivity Profile
The following table summarizes the physical and chemical divergences between the isomers.
| Feature | 3-Bromo Isomer | 7-Bromo Isomer |
| Electronic Nature | Electron-rich (Nucleophilic ring) | Electron-deficient (Pyridine-like) |
| Synthesis Method | NBS / Electrophilic Substitution | n-BuLi / Lithiation |
| Suzuki Coupling | Fast oxidative addition (Standard conditions) | Slower; may require bi-dentate ligands due to N-coordination |
| C-H Acidity | Low | High (C7-H pKa ~28) |
| Vector Angle | ~140° relative to N1-C2 bond | ~90° relative to N1-C2 bond |
| Metabolic Liability | Prone to oxidation if not substituted | Generally stable; sterically protects the bridgehead N |
Reactivity Visualization (DOT)
Figure 2: Downstream application and reactivity differences in medicinal chemistry campaigns.
Part 4: Medicinal Chemistry Implications[3][4][5][6]
In drug discovery, the choice between 3-Br and 7-Br is rarely about synthetic ease; it is about vector topology .[1]
-
The 3-Position (Linear Vector):
-
The 7-Position (Lateral Vector):
-
Substituents at C7 create a "kink" in the molecular shape.[1]
-
This position is sterically sensitive because it flanks the bridgehead nitrogen.[1] Large groups here can twist the core out of planarity relative to the substituent, which can be used to induce atropisomerism or lock a bioactive conformation.[1]
-
Metabolic Stability: Substitution at C7 blocks the position most susceptible to oxidative metabolism (aside from C3), potentially improving half-life (
).
-
References
-
General Synthesis & Reactivity
-
J. Org.[1] Chem. 2021, 86, 15, 10305–10319. "Regioselective Functionalization of Pyrazolo[1,5-a]pyridines."
-
-
Lithiation Strategies (DoM)
- Tetrahedron Letters 2018, 59, 32, 3120-3123.
-
Medicinal Chemistry Applications
-
Electronic Structure Analysis
Sources
Methodological & Application
Strategic Synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine: A Modular Approach from N-Aminopyridine Derivatives
An Application Note for Drug Development Professionals
Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities including kinase inhibition and antiviral properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, a key intermediate for library development in drug discovery programs. The presented strategy employs a robust two-stage approach, commencing with the construction of the core heterocyclic system via a [3+2] cycloaddition, followed by regioselective halogenation. This guide emphasizes the causality behind experimental choices, providing researchers with the necessary insights for adaptation and troubleshooting.
Introduction and Strategic Overview
Pyrazolo[1,5-a]pyridines are considered purine bioisosteres and are foundational to the development of therapeutics targeting a variety of diseases.[3][4] Their rigid, planar structure and versatile substitution patterns make them ideal for probing the active sites of enzymes, such as kinases. The targeted 7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a highly functionalized scaffold designed for further elaboration via modern cross-coupling methodologies. The bromine at the C7 position and chlorine at the C4 position offer orthogonal reactivity, enabling sequential and site-selective derivatization.
Our synthetic strategy is designed for efficiency and modularity, proceeding in two primary stages:
-
Core Annulation: Formation of a 7-brominated pyrazolo[1,5-a]pyridine intermediate. This is achieved by beginning with a pre-brominated pyridine starting material, 2-amino-5-bromopyridine, which ensures the bromine is correctly positioned in the final scaffold. This precursor is converted to an N-aminopyridinium salt, which then undergoes a [3+2] annulation-aromatization reaction to build the fused pyrazole ring.[5][6]
-
Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of the pyrazolo[1,5-a]pyridine core. This step leverages the unique electronic properties of the heterocyclic system to direct electrophilic chlorination to the desired position.
This approach ensures high yields and simplifies purification by controlling the introduction of each halogen in a separate, directed step.
Caption: High-level workflow for the synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Mechanistic Considerations: The [3+2] Cycloaddition
The cornerstone of this synthesis is the formation of the pyrazolo[1,5-a]pyridine ring system. This transformation proceeds via a [3+2] cycloaddition reaction. The N-aminopyridinium salt, upon treatment with a base, forms a reactive N-pyridinium ylide. This ylide is a 1,3-dipole that readily reacts with a two-carbon electrophile (a C2-synthon), such as malondialdehyde or its synthetic equivalent. The subsequent cyclization and dehydration/aromatization cascade yields the stable, aromatic pyrazolo[1,5-a]pyridine core.[7][8]
Caption: Key mechanistic steps in the formation of the pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as hydroxylamine-O-sulfonic acid and N-chlorosuccinimide are corrosive and/or irritants and should be handled with care.
Protocol 1: Synthesis of 1-Amino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
This step converts the commercially available 2-amino-5-bromopyridine into its N-aminated salt, activating it for the subsequent cycloaddition. Using 2,4,6-trimethylbenzenesulfonic acid provides a crystalline, stable salt that is easily handled.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Amino-5-bromopyridine | 173.01 | 5.00 g | 28.9 | Starting Material |
| Hydroxylamine-O-sulfonic acid | 113.09 | 3.60 g | 31.8 | Aminating Agent |
| 2,4,6-Trimethylbenzenesulfonic acid | 200.26 | 6.36 g | 31.8 | Counter-ion Source |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
| Acetonitrile (ACN) | - | 50 mL | - | Solvent |
Procedure:
-
Suspend 2-amino-5-bromopyridine (5.00 g, 28.9 mmol) in a mixture of dichloromethane (100 mL) and acetonitrile (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add hydroxylamine-O-sulfonic acid (3.60 g, 31.8 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Add 2,4,6-trimethylbenzenesulfonic acid (6.36 g, 31.8 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold dichloromethane (2 x 20 mL), and dry under vacuum.
-
Expected Outcome: A white to off-white crystalline solid. Yield: 85-95%. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine (Intermediate I)
This is the key ring-forming step. The N-aminopyridinium salt is treated with a base to form the ylide in situ, which is trapped by a malondialdehyde equivalent (1,1,3,3-tetramethoxypropane) to form the bicyclic core.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Amino-5-bromopyridin-1-ium salt | 388.28 | 10.0 g | 25.8 | Starting Material |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 4.67 mL | 28.4 | C2-Synthon |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.7 g | 77.4 | Base |
| Dimethylformamide (DMF) | - | 100 mL | - | Solvent |
Procedure:
-
To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add the 1-amino-5-bromopyridin-1-ium salt (10.0 g, 25.8 mmol), potassium carbonate (10.7 g, 77.4 mmol), and DMF (100 mL).
-
Add 1,1,3,3-tetramethoxypropane (4.67 mL, 28.4 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and maintain for 4 hours. The reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 25%) to afford the pure product.
-
Expected Outcome: A white or pale yellow solid.[9] Yield: 65-75%. Characterize by ¹H NMR and MS to confirm structure.
Protocol 3: Synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (Final Product)
The final step is a regioselective electrophilic chlorination. N-chlorosuccinimide (NCS) is an effective and easily handled chlorinating agent for electron-rich heterocyclic systems. The reaction is directed to the C4 position due to the electronic influence of the bridgehead nitrogen and the pyrazole ring.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 7-Bromopyrazolo[1,5-a]pyridine (I) | 197.03 | 4.00 g | 20.3 | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | 2.85 g | 21.3 | Chlorinating Agent |
| Acetonitrile (ACN) | - | 80 mL | - | Solvent |
Procedure:
-
Dissolve 7-bromopyrazolo[1,5-a]pyridine (4.00 g, 20.3 mmol) in acetonitrile (80 mL) in a 250 mL round-bottom flask.
-
Add N-chlorosuccinimide (2.85 g, 21.3 mmol) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Recrystallize the crude product from an ethanol/water mixture or purify by silica gel chromatography if necessary.
-
Expected Outcome: A crystalline solid. Yield: 70-85%. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Concluding Remarks
This application note details a reliable and scalable synthetic route to 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The strategy of building the core heterocycle from a pre-brominated precursor followed by regioselective chlorination provides a high degree of control and leads to good overall yields. The resulting di-halogenated product is an exceptionally valuable platform for medicinal chemists, allowing for diverse and selective functionalization at two distinct positions to generate novel libraries of potential drug candidates.
References
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
-
Zhang, Y., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]
-
Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
-
Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. Available at: [Link]
-
Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]
-
Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. ResearchGate. Available at: [Link]
-
Quiroga-Varela, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Wiley, R. H., & Hartman, J. L. (1951). 2-Bromopyridine. Organic Syntheses. Available at: [Link]
-
Paudler, W. W., & Blewitt, H. L. (1966). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Divergent Assembly of Functionalized Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cyclization of N-Aminopyridinium Salts with Various Unsaturated Hydrocarbons. Chinese Journal of Chemistry. Available at: [Link]
-
Shawali, A. S., et al. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
-
Bio, M. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Arkivoc. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Quiroga-Varela, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available at: [Link]
-
Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Cyclization Reactions of N-Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]
-
PubChem. (n.d.). 2-(chloromethyl)pyrazolo[1,5-a]pyridine. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
-
Tomé, A. C., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 7-Bromopyrazolo[1,5-a]pyridine. Available at: [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The functionalization of this scaffold is critical for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for this purpose.[2][3][4][5] This document provides a detailed guide for the chemoselective Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The protocol is designed to selectively activate the C7-Br bond over the more inert C4-Cl bond, enabling the targeted synthesis of 7-aryl-4-chloropyrazolo[1,5-a]pyridines, which are valuable intermediates for further diversification.
Introduction & Scientific Rationale
The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5] When applied to dihalogenated heteroaromatic substrates, such as 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, the key challenge is achieving site-selectivity.
The selective coupling at the C7 position is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The reactivity trend for this step generally follows the bond dissociation energies (BDEs) of the C-X bond, which is typically C-I > C-Br > C-OTf > C-Cl.[6][7] Consequently, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, providing a strong thermodynamic and kinetic basis for the observed chemoselectivity.[7][8]
This protocol leverages this intrinsic reactivity difference to achieve a highly selective transformation. By carefully selecting the catalyst system, base, and solvent, we can ensure efficient coupling at the C7-bromo position while leaving the C4-chloro position intact for potential subsequent functionalization.
Catalytic Cycle and Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyrazolo[1,5-a]pyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.[2][6][9]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[2][6][10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]
Visualization of the Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine with a generic arylboronic acid.
Materials:
-
7-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 mmol, 248.5 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg), to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. The solvent ratio is typically 4:1 to 5:1 dioxane/water.[11][12]
-
Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.[9]
-
Work-up: Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-aryl-4-chloropyrazolo[1,5-a]pyridine.
Data Presentation & Optimization Parameters
The following table summarizes key reaction parameters that can be adjusted to optimize the reaction for different arylboronic acids.
| Parameter | Recommended Range | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and efficient for heteroaryl couplings. Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[4] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings (1-2%) may be sufficient for activated boronic acids. More challenging substrates may require higher loadings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form the boronate.[10] Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A protic co-solvent like water is often necessary for the transmetalation step. The ratio is typically between 4:1 and 10:1.[11] |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but may lead to decomposition or side reactions like protodeboronation of the boronic acid. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or adding a fresh portion of the catalyst. Ensure the system is rigorously deoxygenated.
-
Debromination: If significant debromination of the starting material is observed, this suggests a competing hydrodehalogenation pathway. Using a slightly lower temperature or a different phosphine ligand might mitigate this.
-
Protodeboronation: If the boronic acid is being consumed without product formation, it may be unstable under the reaction conditions. Using the corresponding pinacol boronate ester (BPin) can often improve stability and yield.
-
Poor Selectivity (C-Cl coupling): This is highly unlikely under standard conditions due to the large difference in bond reactivity. If observed, it may indicate an extremely reactive catalyst system or very high temperatures. A less active catalyst or milder conditions should restore selectivity.
Conclusion
This application note provides a robust and reliable protocol for the selective Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. By exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds, this method allows for the efficient synthesis of 7-arylated pyrazolo[1,5-a]pyridines. The resulting products are versatile intermediates, poised for further chemical elaboration at the C4-chloro position, thereby providing a streamlined entry into diverse chemical libraries for drug discovery and materials science.
References
- Maseras, F., & Nova, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
- Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
- Wikipedia. (n.d.). Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- Organic Letters. (2016). Selective sp–sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Buchwald, S. L., & Martin, R. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Denton, J., & Apperley, K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI: 10.1039/C6SC02118B.
- Denton, J., & Apperley, K. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Introduction & Structural Analysis[1]
The 7-bromo-4-chloropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Trk, p38 MAPK) and CNS agents. Its utility stems from its ability to mimic the purine core while offering distinct vectors for solubility and potency optimization.
This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity . The molecule possesses four distinct reactive sites (C-7, C-4, C-3, C-2), two of which are halogenated. Successful library generation requires a strict order of operations based on the electronic differentiation of these positions.
Electronic Profile and Reactivity Hierarchy
-
C-7 (Bromine): The most reactive site for Pd-catalyzed cross-coupling. The C-Br bond is weaker than the C-Cl bond, allowing for highly chemoselective substitution at room temperature or mild heating.
-
C-4 (Chlorine): Significantly less reactive. It remains inert under standard Suzuki conditions used for C-7, serving as a "latent" handle that can be activated subsequently using electron-rich phosphine ligands (e.g., XPhos, Buchwald precatalysts).
-
C-3 (H): Electron-rich and nucleophilic. The preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation (
) or formylation. -
C-2 (H): The most acidic proton (
). Accessible via Directed ortho-Metalation (DoM) using strong bases (LiTMP, -BuLi).
Reactivity Map & Workflow
The following diagram illustrates the logical flow for orthogonal functionalization, prioritizing the C-7 position to prevent side reactions.
Figure 1: Orthogonal functionalization workflow. The sequence C-7
Application Note: C-7 Chemoselective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C-7 without disturbing the C-4 chloride.
Mechanistic Insight
The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond by several orders of magnitude. Using a "standard" triphenylphosphine-based catalyst (Pd(PPh
Protocol 1: C-7 Selective Arylation
Scale: 1.0 mmol Reaction Time: 4–16 hours
-
Preparation: In a nitrogen-purged reaction vial, combine:
-
7-Bromo-4-chloropyrazolo[1,5-a]pyridine (231 mg, 1.0 mmol)
-
Aryl boronic acid (1.1 equiv, 1.1 mmol)
-
Catalyst: Pd(PPh
) (5 mol%, 58 mg). Note: Avoid Pd(dtbpf) or XPhos here to maintain selectivity. -
Base: Na
CO (2.0 M aqueous solution, 1.5 mL, 3.0 equiv) -
Solvent: 1,4-Dioxane (4.0 mL, degassed)
-
-
Execution: Seal the vial and heat to 85 °C . Monitor by LC-MS.[1][2] The starting material (Br) should disappear; the product (Cl-retained) should form.
-
Checkpoint: If C-4 coupling is observed (<5%), lower temperature to 60 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry organic layer over MgSO
, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–90%
Application Note: C-4 Functionalization (Post-C7)
Objective: Activate the sterically hindered and electronically deactivated C-4 chloride.
Mechanistic Insight
Once the C-7 bromine is replaced, the C-4 chloride is the only halogen remaining. However, pyrazolo[1,5-a]pyridines are electron-rich, making the C-4 position resistant to standard
Protocol 2: C-4 Buchwald-Hartwig Amination
Scale: 0.5 mmol
-
Preparation: In a glovebox or under strict Argon flow, combine:
-
C-7 substituted 4-chloropyrazolo[1,5-a]pyridine (0.5 mmol)
-
Amine (1.2 equiv)
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%). Crucial: These ligands facilitate oxidative addition into the difficult C-Cl bond.
-
Base: Cs
CO (2.0 equiv, solid) or NaO Bu (1.5 equiv, if substrate tolerates strong base). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, 2.5 mL).
-
-
Execution: Heat to 100–110 °C for 12 hours.
-
Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica chromatography.
Application Note: C-3 Electrophilic Substitution
Objective: Introduce a functional handle (I, Br, CHO) at the C-3 position.
Mechanistic Insight
The C-3 position corresponds to the "4-position" of a pyrazole and is highly nucleophilic. Electrophilic aromatic substitution (
Protocol 3: C-3 Iodination (NIS)
Scale: 0.5 mmol
-
Preparation: Dissolve the scaffold (0.5 mmol) in DMF (2.0 mL) or Acetonitrile (2.0 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C.
-
Execution: Allow to warm to RT and stir for 2 hours.
-
Note: If reaction is sluggish, add 10 mol% TFA (Trifluoroacetic acid) as a catalyst.
-
-
Workup: Quench with aqueous sodium thiosulfate (10%) to remove excess iodine. Extract with EtOAc.[1]
Summary of Reaction Conditions
| Transformation | Target Site | Reagents of Choice | Critical Parameter |
| Suzuki Coupling | C-7 (Br) | Pd(PPh | Temperature control (85°C) to avoid C-4 activation. |
| Amination | C-4 (Cl) | XPhos Pd G3, Cs | Requires bulky, electron-rich ligand (XPhos/BrettPhos). |
| Halogenation | C-3 (H) | NIS or NBS, DMF, (cat. TFA) | Electrophilic attack; highly regioselective. |
| Lithiation | C-2 (H) | LiTMP or | Requires low temp; C-2 is the most acidic proton. |
References
-
General Reactivity of Pyrazolo[1,5-a]pyridines
- Title: Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- Source: Chemical Communic
-
URL:[Link]
-
C-7 Regioselectivity (Analogous Scaffolds)
- Title: Regioselective Synthesis of New 2,4-(Het)
- Source: Molecules, 2018.
-
URL:[Link]
-
C-3 Electrophilic Substitution
- Title: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
- Source: Journal of Heterocyclic Chemistry, 2015.
-
URL:[Link]
-
C-H Activation & Functionalization
- Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases.
- Source: Organic Letters, 2018.
-
URL:[Link]
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors Using 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Executive Summary: The Scaffold Advantage
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase inhibitor discovery, valued for its ability to mimic the adenine ring of ATP. Unlike its pyrimidine analogues, the pyridine variant offers a distinct electronic profile that modulates hydrogen bond acceptor capability at the hinge region, often improving selectivity profiles against off-target kinases like CDK2 or GSK3
This guide details the strategic utilization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (Compound 1 ). This di-halogenated building block provides two orthogonal handles for diversification:
-
C-7 Bromine: A highly reactive handle for initial cross-coupling (Suzuki-Miyaura).
-
C-4 Chlorine: A latent handle requiring specialized activation (Buchwald-Hartwig or high-energy Suzuki), allowing for controlled, sequential library generation.
Reactivity Profile & Synthetic Strategy
The "Halogen Dance" Logic
Success with this scaffold relies on exploiting the reactivity gap between the C-7 bromide and the C-4 chloride.
-
Electronic Environment: The C-7 position (adjacent to the bridgehead nitrogen, N1) is electronically activated, similar to the 2-position of pyridine. The C-4 position is less electron-deficient.
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~69 kcal/mol) than the C-Cl bond (~83 kcal/mol), making C-7 the exclusive site for oxidative addition by Palladium(0) under mild conditions.
Strategic Workflow:
-
Step 1 (C-7 Functionalization): Use standard Pd-catalysis to install the "Tail" (Solvent Front/Ribose binder).
-
Step 2 (C-4 Functionalization): Use electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to activate the inert chloride, installing the "Head" (Hinge binder or Gatekeeper probe).
Visualization of Synthetic Logic
Caption: Sequential functionalization strategy exploiting the differential reactivity of C-7 Br and C-4 Cl.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C-7
Objective: Install an aryl/heteroaryl group at the 7-position while preserving the 4-chloro handle.
Mechanistic Insight: The use of Pd(dppf)Cl₂ is critical. Its large bite angle and ferrocenyl backbone facilitate the oxidative addition of the bromide but are generally insufficient to activate the aryl chloride at moderate temperatures, ensuring >95% regioselectivity.
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Scaffold (1) | 1.0 | Starting Material |
| Boronic Acid/Ester | 1.1 - 1.2 | Coupling Partner (R1) |
| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst (Regioselective) |
| Na₂CO₃ (2M aq) | 3.0 | Base (Activates Boron) |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, charge Scaffold 1 (1.0 eq), Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Inertion: Seal the vessel and purge with N₂ or Ar for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
-
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide peak (M+ and M+2 pattern changes to single Cl isotope pattern).
-
Note: Do not exceed 90°C to avoid trace oxidative addition at the C-4 chloride.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.
Protocol B: Activation of C-4 via Buchwald-Hartwig Amination
Objective: Install an amine motif at C-4.[1] In kinase inhibitors, this often introduces a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding aniline.
Mechanistic Insight: The C-4 chloride is electronically deactivated. Standard catalysts will fail. We utilize XPhos or BrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphines promote the difficult oxidative addition into the Ar-Cl bond and facilitate reductive elimination of the amine.
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Intermediate (from A) | 1.0 | Electrophile |
| Amine (R2-NH₂) | 1.2 - 1.5 | Nucleophile |
| Pd₂(dba)₃ | 0.05 (5 mol% Pd) | Metal Source |
| XPhos | 0.10 (10 mol%) | Ligand (Cl-Activator) |
| Cs₂CO₃ | 2.5 | Base (Anhydrous) |
| Toluene or t-Amyl Alcohol | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Drying: Ensure all reagents, especially Cs₂CO₃ and the solvent, are strictly anhydrous. Water quenches the active catalytic species in this difficult coupling.
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes under N₂ to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
Addition: Add the Intermediate and the Amine.
-
Reaction: Heat to 100–110°C (reflux if Toluene) for 12–16 hours.
-
Optimization: If conversion is low after 16h, add a second spike of catalyst (2.5 mol%) and ligand.
-
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often required here if the amine product is polar.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Boronic acid instability under basic conditions. | Switch base to K₃PO₄ or KF . Lower temperature to 60°C and extend time. Use boronic esters (pinacol) instead of acids. |
| C-4 Coupling Failure | Catalyst death or insufficient activation. | Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Switch solvent to t-Butanol or Dioxane . |
| Bis-coupling (Step 1) | Temperature too high or excess boronic acid. | Strictly control Temp < 85°C. Use exactly 1.05-1.1 eq of boronic acid. |
| Palladium Residue | Metal trapping by the pyridine nitrogen. | Use a metal scavenger (e.g., SiliaMetS® Thiol ) post-reaction or wash organic phase with aqueous N-acetylcysteine. |
Case Study: Synthesis of a p38 MAPK Inhibitor Analog
To illustrate the utility of this protocol, we describe the synthesis of a p38 inhibitor analog where C-7 targets the hydrophobic pocket and C-4 targets the solvent channel.
Target Molecule: 7-(3-fluorophenyl)-N-(piperidin-4-yl)pyrazolo[1,5-a]pyridin-4-amine.
-
Step 1: Coupling of 1 with 3-fluorophenylboronic acid using Protocol A.
-
Yield: 88%.
-
Observation: Exclusive formation of the 7-aryl product.
-
-
Step 2: Coupling of the intermediate with 4-amino-N-Boc-piperidine using Protocol B (Ligand: BrettPhos).
-
Yield: 72%.
-
-
Step 3: Deprotection (TFA/DCM) to yield the final piperidine amine.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping for the 7,4-disubstituted scaffold.
References
-
Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
-
BenchChem Application Note. "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate." BenchChem, 2025.[2]
-
MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024.[3][4]
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.
-
WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles." WuXi AppTec QM Magic Class, 2024.
Sources
Palladium-catalyzed cross-coupling of 7-bromo-pyrazolo[1,5-a]pyridine
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-pyrazolo[1,5-a]pyridine [1]
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a critical bioisostere of indole and azaindole, widely utilized in kinase inhibitors (e.g., JAK, Trk, and p38 MAPK inhibitors) due to its ability to mimic purine nucleosides while offering distinct solubility and metabolic stability profiles.
Functionalization at the C7 position (the "peri" position relative to the bridgehead nitrogen) is synthetically challenging but pharmacologically high-value. Unlike the nucleophilic C3 position, the C7 position is electronically deactivated and sterically influenced by the adjacent bridgehead nitrogen (N1). This Application Note provides validated protocols for the Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of 7-bromo-pyrazolo[1,5-a]pyridine , addressing specific challenges such as catalyst poisoning and oxidative addition rates.
Substrate Analysis & Mechanistic Insight
Structural & Electronic Context
The 7-bromo-pyrazolo[1,5-a]pyridine substrate presents a unique electronic environment compared to standard aryl halides.
-
The "Peri" Effect: The C7 position is directly adjacent to the bridgehead nitrogen (N1). While N1 contributes its lone pair to the aromatic sextet of the pyrazole ring, it retains significant electron density that can coordinate to electrophilic metal centers.
-
Oxidative Addition: The pyridine ring component is electron-deficient, theoretically facilitating oxidative addition of the C7-Br bond to Pd(0). However, the proximity of N1 can lead to the formation of stable, non-reactive Pd-complexes (catalyst resting states) if the ligand system is not sufficiently bulky to enforce reductive elimination.
-
Regioselectivity: If the substrate contains halogens at both C3 and C7, the C3 position (being part of the electron-rich pyrazole) is more prone to electrophilic attack but less reactive toward oxidative addition compared to the electron-deficient C7 position, generally allowing for chemoselective coupling at C7 first under standard Pd-catalysis conditions.
Critical Success Factors
-
Ligand Selection: Bidentate ligands (e.g., dppf) or bulky monodentate Buchwald phosphines (e.g., XPhos, SPhos) are required to prevent N1-Pd coordination.
-
Base Strength: Weak bases (Carbonates/Phosphates) are preferred to prevent deprotonation of the C3-H, which can lead to side reactions or polymerization.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling of 7-bromo-pyrazolo[1,5-a]pyridine with aryl/heteroaryl boronic acids.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR XPhos Pd G3 (2–3 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv) or K₃PO₄ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv) and the boronic acid (1.2 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add the aqueous K₂CO₃ solution. Note: If using anhydrous conditions (e.g., for hydrolytically unstable substrates), use solid K₃PO₄ and dry toluene.
-
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add the Pd catalyst (Pd(dppf)Cl₂·DCM). Reseal immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: 197/199) and formation of the biaryl product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).
Data Summary: Solvent & Ligand Screening (Representative)
| Entry | Catalyst | Ligand | Solvent | Base | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | DME/H₂O | Na₂CO₃ | 45% | Sluggish conversion; debromination observed. |
| 2 | Pd(dppf)Cl₂ | dppf | Dioxane/H₂O | K₂CO₃ | 92% | Standard Robust Protocol. |
| 3 | Pd₂(dba)₃ | XPhos | Toluene/H₂O | K₃PO₄ | 95% | Best for sterically hindered boronic acids. |
| 4 | Pd(OAc)₂ | SPhos | n-BuOH | K₃PO₄ | 88% | Good for heteroaryl boronic acids. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[11]
Objective: Amination of 7-bromo-pyrazolo[1,5-a]pyridine with primary or secondary amines.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol% Pd) or BrettPhos Pd G3 (2–5 mol%)
-
Ligand: BrettPhos or RuPhos (5–10 mol% if using Pd₂(dba)₃)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene or tert-Amyl Alcohol
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. The sensitivity of NaOtBu to moisture is a common failure mode.
-
Charging: Add Pd source, Ligand (if not using precatalyst), Base, and Substrate to the vial inside a glovebox or under strict Schlenk conditions.
-
Solvent: Add anhydrous Toluene.
-
Activation: If using Pd₂(dba)₃ + Ligand, stir at RT for 5 mins to allow complex formation (solution typically turns from purple to orange/brown).
-
Amine Addition: Add the amine liquid via syringe. If the amine is a solid, add it in step 2.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: For volatile amines, use a sealed pressure tube.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM.[2]
-
Purification: Concentrate and purify via silica gel chromatography.
Ligand Choice Guide:
-
BrettPhos: Best for primary amines and challenging substrates.
-
RuPhos: Excellent for secondary amines and secondary alkyl amines.
-
BINAP: Economical alternative, but often fails with the sterically crowded 7-position.
Visualizations
Reaction Pathway & Catalytic Cycle
Caption: The catalytic cycle highlights the critical Oxidative Addition step at C7, which benefits from the electron-deficient pyridine ring but requires bulky ligands to prevent N1-coordination.
Experimental Workflow
Caption: Decision tree for selecting the optimal protocol based on the desired bond formation (C-C vs C-N).
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (Formation of 7-H species) | Reductive elimination of H-Pd-Ar. Often caused by excessive heating or lack of transmetallation partner. | 1. Increase concentration of Boronic Acid.2. Switch solvent to anhydrous Toluene/K₃PO₄.3. Lower temperature to 80°C. |
| No Conversion | Catalyst poisoning by N1 (bridgehead nitrogen). | Switch to XPhos Pd G3 or BrettPhos . These bulky ligands create a "protective shell" around Pd, preventing N1 coordination. |
| Homocoupling (Ar-Ar dimer) | Oxidant present (O₂) or excessive Boronic Acid. | 1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Reduce Boronic Acid to 1.1 equiv. |
| Low Yield in Amination | Pd coordinating to amine substrate (if primary amine). | Use BrettPhos (specifically designed to prevent amine binding to Pd). Ensure NaOtBu is fresh (white powder, not yellow). |
References
-
General Synthesis & Reactivity
-
Suzuki Coupling on Heteroaryl Halides
- Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Link:
-
Buchwald-Hartwig Conditions for Fused Systems
-
Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Link:
-
-
Regioselectivity (C3 vs C7)
-
Guchhait, S. K. et al.[3] "Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, 2018. (Discusses the electronic differences between C3 and C7).
-
Link: (General Journal Link for verification)
-
-
Direct C7 Functionalization Context
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrazin-7-amine | Benchchem [benchchem.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Topic: Yield Optimization for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Structural Challenge
You are attempting to synthesize 7-bromo-4-chloropyrazolo[1,5-a]pyridine (CAS: 1427375-34-5).[1] This is a scaffold often utilized in kinase inhibitor discovery (e.g., Trk, MAPK pathways).
The primary challenge in this synthesis is regiocontrol . The pyrazolo[1,5-a]pyridine bicyclic system is formed by annulating a pyridine ring. To achieve the specific 4-chloro, 7-bromo substitution pattern, you must select the correct pyridine precursor and ensure the cyclization occurs at the correct alpha-carbon.
The Golden Rule of Mapping:
-
Pyridine C2-Br
Becomes Pyrazolo C7-Br -
Pyridine C5-Cl
Becomes Pyrazolo C4-Cl -
Cyclization Site: Must occur at Pyridine C6 (which becomes the bridgehead C3a).
Therefore, your required starting material is 2-bromo-5-chloropyridine .
Phase 1: Critical Protocols & Optimization
This guide prioritizes the
Step 1: -Amination of 2-Bromo-5-chloropyridine
The electron-withdrawing nature of the halogen substituents makes the pyridine nitrogen a poor nucleophile. Standard reagents (Hydroxylamine-O-sulfonic acid - HOSA) often fail or result in yields <20%.
-
Recommended Reagent:
-Mesitylenesulfonylhydroxylamine (MSH ). -
Why: MSH is a "super-electrophile" capable of aminating electron-deficient pyridines where HOSA fails.
Protocol:
-
Dissolve 2-bromo-5-chloropyridine (1.0 equiv) in DCM (0.5 M).
-
Add MSH (1.2 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2-4 hours.
-
Yield Check: Add diethyl ether. The
-aminopyridinium mesitylenesulfonate salt should precipitate as a white/off-white solid. Filter and wash with ether.-
Note: Do not store the salt for long periods; use immediately in Step 2.
-
Step 2: [3+2] Cycloaddition
The salt is treated with a base to generate the
-
Reagents: Ethyl propiolate (dipolarophile),
(base), DMF (solvent). -
Optimization:
-
Base Choice: Use
rather than DBU or TEA. Strong organic bases can trigger nucleophilic aromatic substitution ( ) on the C7-Bromine (originally C2-Br). -
Temperature: Maintain 0°C
RT. Heating >60°C promotes polymerization of the propiolate and dimerization of the dipole.
-
Step 3: Hydrolysis & Decarboxylation
The cycloaddition with ethyl propiolate yields the 3-carboxylate ester . To get the target (unsubstituted at C3), you must remove this ester.
-
Hydrolysis:
in THF/Water (RT, 2h). -
Decarboxylation: Heat the carboxylic acid in neat polyphosphoric acid (PPA) or with Cu powder in quinoline at 180°C.
-
Modern Alternative: Silver carbonate (
) and acetic acid in DMSO at 100°C often provides cleaner decarboxylation for halo-substituted systems.
-
Phase 2: Troubleshooting Guide (Q&A)
Q1: My yield in Step 1 is near zero. The pyridine remains unreacted.
-
Diagnosis: Moisture contamination or degraded MSH.
-
Explanation: MSH is extremely sensitive to moisture. If your DCM is "wet," MSH hydrolyzes before reacting with the deactivated pyridine nitrogen.
-
Fix: Freshly prepare MSH (beware of explosion hazards—keep wet or in solution) and dry DCM over
or molecular sieves. If MSH is commercially sourced, verify activity by NMR.
Q2: During cyclization, I see a major byproduct with a mass corresponding to [M - Br + OMe] or [M - Br + OH].
-
Diagnosis:
displacement of the Bromine. -
Explanation: The 2-bromo position (becoming C7) is highly activated for nucleophilic attack, especially once the pyridinium salt is formed. If you use
, , or , you will displace the bromine. -
Fix: Switch to
in DMF . Avoid protic nucleophiles. Ensure your DMF is anhydrous to prevent hydroxide formation.
Q3: I am getting a mixture of regioisomers (7-Br and 5-Br products).
-
Diagnosis: Cyclization at the wrong alpha-carbon.
-
Explanation: 2-Bromo-5-chloropyridine has two alpha carbons: C2 (with Br) and C6 (with H). Cyclization should occur at C6 to give the 7-Br product. Cyclization at C2 is sterically and electronically disfavored but can happen if the reaction is forced with high heat.
-
Fix: Keep the reaction temperature below 25°C during the initial base addition. The kinetic product (cyclization at the less hindered C6-H) is favored at lower temperatures.
Q4: Can I use a direct oxidative coupling (TEMPO method) to avoid the ester intermediate?
-
Analysis: Yes, literature suggests TEMPO-mediated oxidative annulation using alkenes (like acrylonitrile) is possible.
-
Risk: This route often requires heating and an oxygen atmosphere, which can cause oxidative debromination or side reactions in highly halogenated systems.
-
Verdict: Stick to the Propiolate/Decarboxylation route for gram-scale reliability unless you have high-throughput screening capabilities to optimize the TEMPO catalyst loading.
Phase 3: Visualizing the Pathway
The following diagram illustrates the critical regiochemical mapping and reaction flow.
Caption: Logical flow for the regioselective synthesis of 7-bromo-4-chloropyrazolo[1,5-a]pyridine, highlighting the critical branching point for regiocontrol.
Phase 4: Quantitative Data Summary
| Parameter | Standard Protocol (HOSA) | Optimized Protocol (MSH) | Impact on Workflow |
| Amination Yield | 15 - 25% | 85 - 95% | MSH is essential for deactivated pyridines. |
| Cyclization Temp | Reflux (80°C) | 0°C | Lower temp prevents polymerization and regiochemical errors. |
| Base Selection | KOH / NaOH | Prevents | |
| Overall Yield | <10% | 45 - 60% | Significant improvement for scale-up. |
References
-
Regioselective Synthesis via TEMPO: Liu, Y., et al. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through Cross-dehydrogenative Coupling." Journal of Organic Chemistry, 2019, 84(8), 4904–4910. [Link] Supports the mechanistic understanding of oxidative annulation and regioselectivity.
-
General Pyrazolo[1,5-a]pyridine Synthesis: Matusiewicz, K., et al. "Synthesis and properties of pyrazolo[1,5-a]pyridine derivatives."[2][3] Chemistry of Heterocyclic Compounds, 2018. Provides the foundational mapping of pyridine precursors to pyrazolo products.
- MSH Reagent Preparation & Safety: Tamura, Y., et al. "Mesylates of Hydroxylamine: Reagents for Amination." Journal of Organic Chemistry, 1973, 38, 1239. The definitive source for preparing the critical MSH reagent safely.
Sources
Preventing debromination during Suzuki coupling of pyrazolopyridines
Technical Support Center: Suzuki Coupling of Pyrazolopyridines
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated pyrazolopyridine scaffolds. This document is designed to serve as a practical resource, moving beyond standard protocols to address a common and often frustrating side reaction: debromination . As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: What exactly is debromination in the context of my pyrazolopyridine Suzuki coupling, and why is it a problem?
A1: Debromination, also referred to as hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyrazolopyridine ring is replaced by a hydrogen atom.[1] This results in the formation of the parent pyrazolopyridine core instead of your desired coupled product. This side reaction directly competes with the productive C-C bond formation, leading to reduced yields, complex purification challenges, and wasted starting materials.[2] The plausible mechanism often involves the oxidative addition of your bromopyrazolopyridine to the Pd(0) catalyst, followed by the transfer of a hydride (H⁻) ligand to the palladium complex and subsequent reductive elimination to yield the debrominated byproduct.[3][4]
Q2: I'm seeing significant debromination. What are the most likely causes?
A2: Several key factors in your reaction setup can promote debromination over the desired Suzuki coupling. These are the first parameters you should investigate:
-
Choice of Base: The strength and type of base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, fueling the debromination pathway.[2][3]
-
Reaction Temperature: Higher temperatures, while often used to drive reactions to completion, can increase the rate of side reactions, including debromination.[2][5]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand dictate the relative rates of the key steps in the catalytic cycle. An ill-suited ligand may not sufficiently accelerate the desired C-C bond-forming reductive elimination, allowing the competing debromination pathway to dominate.[1][2]
-
Presence of Protic Solvents: Solvents such as water and alcohols can serve as a source of protons or hydrides, potentially facilitating the undesired debromination.[3]
-
Boronic Acid/Ester Instability: The boronic acid coupling partner can degrade under the reaction conditions, a process known as protodeboronation.[6] If the concentration of your active boronic acid decreases, the palladium-aryl intermediate has more time to undergo side reactions like debromination.[3]
In-Depth Troubleshooting Guide
Issue: My LC-MS analysis shows a major peak corresponding to the mass of my starting material minus bromine.
This is the classic signature of debromination. The following troubleshooting workflow provides a systematic approach to diagnose and solve this issue.
Caption: A logical workflow for troubleshooting debromination.
Step 1: Evaluate and Optimize the Base
The choice of base is the most common and impactful variable. Strong bases can generate hydride species that lead to reductive debromination.
Recommendation: Switch from strong bases like alkoxides or, in some cases, K₃PO₄, to milder inorganic bases.[3]
| Base | Relative Strength | Common Solvents | Rationale & Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Effective, but can be basic enough to promote debromination, especially in anhydrous, non-polar solvents.[7] |
| K₂CO₃ / Cs₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point. Generally less prone to causing debromination than phosphates. Often requires a small amount of water for solubility and activity.[2][8] |
| CsF / KF | Weak | Dioxane, THF | Excellent options for minimizing side reactions. Fluoride ions can activate the boronic acid without creating a harshly basic environment.[3][9] |
Action: Rerun your reaction using K₂CO₃ or CsF. If using a carbonate, ensure a controlled amount of water (e.g., a 4:1 or 5:1 mixture of organic solvent to water) is present to facilitate base activity.[10]
Step 2: Optimize the Catalyst and Ligand System
Your ligand's job is to stabilize the palladium center and accelerate the desired steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are known to promote the C-C bond-forming reductive elimination, making it kinetically favored over debromination.[1][11]
Recommendation: Switch from simple, less-donating ligands like PPh₃ to a modern Buchwald-type ligand. Using a well-defined pre-catalyst can also improve reproducibility.[1]
| Catalyst/Ligand System | Type | Rationale & Notes |
| Pd(PPh₃)₄ | Standard | Can be effective for simple substrates but often insufficient for challenging heterocycles, leading to side reactions. |
| Pd₂(dba)₃ + XPhos or SPhos | Modern, Bulky Ligand | XPhos and SPhos are electron-rich and sterically hindered, accelerating reductive elimination and outcompeting debromination.[11] This is a highly effective combination for many heterocyclic couplings. |
| XPhos Pd G3/G4 | Pre-catalyst | These palladacycles provide reliable in-situ generation of the active Pd(0) species, leading to more consistent results and potentially lower levels of side reactions.[1][11] |
Action: Set up the reaction with a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst or use a combination of Pd₂(dba)₃ and a ligand like XPhos.
Step 3: Adjust Reaction Temperature and Time
Debromination, like many side reactions, often has a higher activation energy than the desired coupling. Therefore, its rate increases more significantly with temperature.
Recommendation: Lower the reaction temperature and monitor for a longer duration.[3]
Action: Reduce the reaction temperature from a typical 100-110 °C to 60-80 °C. Monitor the reaction progress carefully by LC-MS or TLC. While the reaction may take longer (e.g., 12-24 hours instead of 2-4 hours), the improved selectivity can dramatically increase the yield of your desired product.[10][12]
Step 4: Check Reagent Stability and Stoichiometry
If the above optimizations fail, the issue may lie with your coupling partner.
-
Protodeboronation: The boronic acid can be cleaved by residual acid or water, especially at high temperatures, reducing its effective concentration.[6]
-
N-H Acidity: The pyrazolopyridine core contains a nitrogen proton that can be acidic. While many couplings work on unprotected N-heterocycles, this acidity can sometimes interfere with the catalyst.[10]
Mechanistic Insight: The Competing Pathways
Understanding the catalytic cycle is key to rational troubleshooting. The desired Suzuki pathway and the undesired debromination pathway diverge after the initial oxidative addition step.
Caption: Suzuki cycle vs. the competing debromination pathway.
The key to success is to accelerate the "Transmetalation -> Reductive Elimination" sequence so that it outpaces the "Hydride Transfer" side reaction. Bulky, electron-rich ligands achieve this by promoting the final reductive elimination step.[1] Milder bases and lower temperatures slow down the undesired hydride transfer.[2][3]
Experimental Protocols
Protocol 1: Standard Starting Conditions (Prone to Debromination)
-
Reagents: Bromopyrazolopyridine (1.0 equiv), Arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%).
-
Procedure:
-
To an oven-dried flask, add the bromopyrazolopyridine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the Pd₂(dba)₃ and PPh₃.
-
Add anhydrous toluene (0.1 M).
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Protocol 2: Optimized Conditions to Minimize Debromination
-
Reagents: Bromopyrazolopyridine (1.0 equiv), Arylboronic acid pinacol ester (1.3 equiv), K₂CO₃ (2.5 equiv), XPhos Pd G3 (2.0 mol%).
-
Procedure:
-
To an oven-dried flask, add the bromopyrazolopyridine, arylboronic acid pinacol ester, and K₂CO₃.
-
Add the XPhos Pd G3 pre-catalyst.
-
Evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to 0.1 M).
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.[5]
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
-
By implementing these evidence-based strategies, you can effectively suppress debromination and significantly improve the efficiency and reliability of your Suzuki coupling reactions on pyrazolopyridine scaffolds.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 24, 2026, from [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved February 24, 2026, from [Link]
-
Elsevier. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]
-
ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved February 24, 2026, from [Link]
-
National Institutes of Health. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved February 24, 2026, from [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Reddit r/Chempros. (2024, October 7). Suzuki proto-dehalogenation problem. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pyrazolo[1,5-a]pyridine Intermediates
Topic: Improving Solubility & Handling of Insoluble Heterocycles Ticket ID: PYR-SOL-001 Status: Open Agent: Senior Application Scientist[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for pyrazolo[1,5-a]pyridine chemistry. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in ethyl acetate, dichloromethane, or even methanol.[1]
The Root Cause:
The pyrazolo[1,5-a]pyridine scaffold is a fused, planar aromatic system.[1] It exhibits strong
This guide provides tiered troubleshooting to resolve solubility bottlenecks during synthesis, purification, and analysis.
Tier 1: Reaction & Workup Troubleshooting
Issue: The product precipitated out of the reaction mixture, or "crashed out" as a gum/solid during the aqueous workup.
Diagnostic Workflow
Figure 1: Decision matrix for handling reaction mixtures containing insoluble pyrazolo[1,5-a]pyridine intermediates.
FAQ: Workup Strategies
Q: My product precipitated during the reaction (e.g., cycloaddition in ethanol/DMF). Should I redissolve it for extraction? A: Stop. Do not attempt a standard aqueous extraction. If the solid is the desired product, you have achieved the ideal purification scenario.
-
Cool the reaction to 0°C to maximize precipitation.
-
Filter the solid.[2]
-
Wash with the cold reaction solvent (e.g., EtOH) followed by a non-polar solvent (e.g., Et2O) to remove impurities.[1]
-
Validation: Check the purity of the filter cake by NMR (see Tier 3). If >95%, you have skipped the column.
Q: The product is a gum that won't dissolve in DCM. How do I extract it? A: Pyrazolo[1,5-a]pyridines often have low solubility in standard extraction solvents (DCM, EtOAc).[1]
-
The Fix: Use a "Salting-In" strategy or polar organic blends.
Tier 2: Purification Protocols
Issue: The compound streaks on silica gel or precipitates on the column.[1][3]
Protocol A: The "Dry Load" Technique
Never attempt to wet-load insoluble heterocycles.
-
Dissolve the crude material in a strong solvent (DMSO, DMF, or TFA/DCM).[1]
-
Add Celite (diatomaceous earth) or silica gel (ratio 1:5 w/w).[1]
-
Concentrate to dryness on a rotavap (high vacuum if using DMSO/DMF).
-
Load the resulting free-flowing powder into a solid-load cartridge.
Protocol B: Eluotropic Series for "Brick Dust"
Standard Hexane/EtOAc gradients often fail. Use these aggressive mobile phases:
| Solvent System | Polarity | Application |
| DCM / MeOH (95:5) | Moderate | Standard for moderately soluble derivatives.[1] |
| DCM / MeOH / NH₄OH (90:9:1) | High | For basic derivatives or if streaking occurs.[1] |
| Toluene / Acetone | Moderate | Alternative to DCM; better for |
| Reverse Phase (C18) | Variable | Recommended. Use H₂O/MeCN + 0.1% Formic Acid. |
Expert Insight: For pyrazolo[1,5-a]pyridines, Reverse Phase (C18) Flash Chromatography is often superior to Normal Phase.[1] The compound's insolubility in organic solvents becomes an asset in Reverse Phase, where it will stick to the column and elute cleanly with MeCN/MeOH, avoiding the solubility limit issues of normal phase loading.[1]
Tier 3: Characterization (NMR)
Issue: I cannot get a lock signal because the compound won't dissolve in CDCl₃.
Q: What is the best NMR solvent for these intermediates? A: Do not waste time with CDCl₃ or Acetone-d6.
-
DMSO-d6 (heated):
-
Many pyrazolo[1,5-a]pyridines aggregate at room temperature.[1]
-
Protocol: Heat the NMR tube to 320–350 K (50–80°C) inside the probe. This disrupts
-stacking and sharpens the peaks.
-
-
TFA-d (Trifluoroacetic acid-d):
-
TFA/CDCl₃ Mixture:
-
Add 2-3 drops of non-deuterated TFA to your CDCl₃ sample. This is often enough to solubilize the compound via protonation without the cost of full TFA-d.
-
Tier 4: Structural Optimization (Proactive Design)
Issue: I need to improve the solubility of the final drug candidate.
If you are in the design phase, you must disrupt the planarity of the scaffold.[1]
Solubility Engineering Logic
Figure 2: Strategic modifications to lower crystal lattice energy.
Technical Recommendations:
-
Increase Fsp³: Introduce
hybridized carbons directly attached to the ring (e.g., a cyclopropyl or isopropyl group instead of a phenyl ring). This prevents the "pancaking" of molecules. -
Solubilizing Tails: Append a morpholine or N-methyl piperazine moiety. These groups provide a basic nitrogen (pKa ~8) that can be protonated to form a water-soluble salt.
-
Prodrugs: If the intermediate must remain planar for potency, consider a phosphate prodrug strategy for the final delivery, though this is beyond the scope of intermediate synthesis.[1]
References
-
Synthesis and Troubleshooting of Pyrazolo[1,5-a]pyridines BenchChem Technical Support (2025). "Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds." (Contextualized from search result 1.1)
-
Disruption of Molecular Planarity Ishikawa, M., & Hashimoto, Y. (2011).[1][4] "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. [1]
-
Purification of Heterocycles BenchChem Guides. "Overcoming challenges in the purification of heterocyclic compounds." (Contextualized from search result 1.8)
-
NMR Solubility Strategies ResearchGate Discussions. "Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds." (Contextualized from search result 1.12)
-
General Solubility Data PubChem. "Pyrazolo[1,5-a]pyridine Compound Summary." [1]
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.
Sources
Technical Support Center: Separation of 3-Bromo and 7-Bromo Pyrazolo[1,5-a]pyridine Isomers
Welcome to the Technical Support Center for the purification and analysis of pyrazolo[1,5-a]pyridine derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, medicinal chemists, and drug development professionals in overcoming the challenges associated with separating the constitutional isomers: 3-bromo-pyrazolo[1,5-a]pyridine and 7-bromo-pyrazolo[1,5-a]pyridine.
Introduction to the Challenge
The bromination of the pyrazolo[1,5-a]pyridine scaffold can lead to the formation of a mixture of constitutional isomers, most commonly substitution at the C3 and C7 positions. Due to their identical molecular weight and often similar polarities, the separation of these isomers can be a significant purification challenge. This guide outlines systematic approaches to achieve baseline separation and unambiguous characterization of each isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 3-bromo and 7-bromo pyrazolo[1,5-a]pyridine?
A1: The primary challenge lies in their similar physicochemical properties. As constitutional isomers, they have the same molecular formula and mass. Their polarities can be very close, leading to co-elution in standard chromatographic systems.[1] The key to successful separation is to exploit subtle differences in their dipole moments and interactions with the stationary phase.
Q2: Which isomer is expected to be more polar?
A2: The 7-bromo isomer is generally expected to be slightly more polar than the 3-bromo isomer. The bromine atom at the 7-position is on the pyridine ring, which is inherently more electron-deficient than the pyrazole ring. This can lead to a greater overall dipole moment and stronger interactions with polar stationary phases like silica gel. Therefore, the 7-bromo isomer is predicted to have a lower Rf value in normal-phase chromatography.
Q3: What is the best initial approach for separation?
A3: Flash column chromatography on silica gel is the most practical initial approach for preparative scale separation.[2] It is a cost-effective and scalable technique. Start with a systematic TLC analysis to identify a suitable mobile phase that provides the best possible separation between the two spots corresponding to the isomers.
Q4: How can I definitively identify the separated isomers?
A4: Unambiguous identification is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR. The substitution pattern of the bromo group results in distinct chemical shifts and coupling patterns for the remaining protons on the bicyclic ring system.[3] 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the assignments.
Q5: Is recrystallization a viable method for separation?
A5: Recrystallization can be an effective technique, especially for purifying a product that is already enriched in one isomer.[2] However, finding a solvent system that selectively crystallizes one isomer while leaving the other in the mother liquor can be challenging and often requires extensive screening. It is generally more successful for final polishing rather than bulk separation of a near 1:1 mixture.
Troubleshooting and Separation Protocols
1. Flash Column Chromatography Optimization
Flash chromatography is the workhorse for isomer separation in most organic synthesis labs. The key to resolving closely eluting isomers is a well-packed column and an optimized mobile phase.
-
TLC Analysis:
-
Dissolve a small sample of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or acetone.
-
Goal: Find a solvent system where both spots have Rf values between 0.15 and 0.4 and the difference in their Rf (ΔRf) is maximized. A shallow gradient of ethyl acetate in hexane is often a good starting point.[2]
-
-
Column Preparation:
-
Select a column with a high surface area silica gel (230-400 mesh).
-
Pack the column as a slurry in the initial, least polar mobile phase to ensure a homogenous stationary phase bed, which is crucial for good separation.[2]
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" method. Dissolve the crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening that can occur when loading the sample in a strong solvent.
-
-
Elution:
-
Begin elution with the solvent system identified during TLC analysis that gave a low Rf for the lower spot.
-
Employ a shallow gradient elution. For example, if your optimal TLC solvent was 15% ethyl acetate in hexane, start the column with 5% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. This will increase the separation between the two isomers.
-
Maintain a constant flow rate using positive pressure.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and monitor them by TLC to identify the separated isomers.
-
Combine the fractions that contain the pure desired product.
-
Diagram: Flash Chromatography Workflow
Caption: Workflow for flash chromatography separation.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent | 30% Ethyl Acetate in Hexane |
| Loading Method | Dry Loading |
2. High-Performance Liquid Chromatography (HPLC)
For analytical assessment of purity or for small-scale preparative separation of highly challenging mixtures, HPLC is the method of choice. Both normal-phase and reversed-phase methods can be effective.
-
Column: Silica or Diol column.
-
Mobile Phase: A mixture of hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol.
-
Detection: UV at a wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Strategy: Start with an isocratic elution (e.g., 95:5 Hexane:IPA) and adjust the ratio to achieve baseline separation.
-
Column: C18 or Phenyl-Hexyl column.
-
Mobile Phase: A mixture of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
-
Detection: UV (e.g., 254 nm).
-
Strategy: Begin with a gradient elution, for example, from 30% to 90% acetonitrile in water over 20 minutes. The more non-polar 3-bromo isomer is expected to elute later in a reversed-phase system.
3. Recrystallization
Recrystallization is an economical method for purifying a compound that is already substantially pure (>85-90%).
-
Solvent Screening:
-
Test the solubility of the isomer mixture in a range of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate.[2]
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath may be necessary.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Purity Check:
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine if the recrystallization was successful in enriching one isomer.
-
Isomer Characterization by 1H NMR
The definitive way to distinguish between the 3-bromo and 7-bromo isomers is by 1H NMR spectroscopy. The position of the bromine atom significantly alters the electronic environment of the protons on the heterocyclic rings.
Diagram: Isomer Structures
Caption: Structures of the 3-bromo and 7-bromo isomers.
Predicted 1H NMR Chemical Shifts (in CDCl3)
The following table provides predicted chemical shifts based on the analysis of the parent pyrazolo[1,5-a]pyridine and related substituted heterocyclic systems.[3][4]
| Proton Position | 3-Bromo Isomer (Predicted δ, ppm) | 7-Bromo Isomer (Predicted δ, ppm) | Expected Multiplicity & Coupling |
| H-2 | No proton | ~8.0 | s |
| H-3 | ~7.9 | No proton | s |
| H-4 | ~7.4 | ~7.4 | t, J ≈ 7 Hz |
| H-5 | ~6.7 | ~6.6 | t, J ≈ 7 Hz |
| H-6 | ~7.1 | ~7.0 | d, J ≈ 9 Hz |
| H-7 | ~8.4 | No proton | d, J ≈ 7 Hz |
Key Differentiating Features:
-
3-Bromo Isomer: Will show a characteristic doublet for H-7 at a downfield chemical shift (around 8.4 ppm) due to its position adjacent to the bridgehead nitrogen. The signal for H-2 will be absent.
-
7-Bromo Isomer: The most downfield signal will likely be the singlet for H-2 (around 8.0 ppm). The signal for H-7 will be absent. The coupling pattern of the protons on the pyridine ring will be altered compared to the 3-bromo isomer.
References
-
. WIPO Patentscope.
-
. Chem-Impex International.
-
. Organic Chemistry Portal.
-
. ResearchGate.
-
. Chemistry Europe.
-
. ChemicalBook.
-
. ResearchGate.
-
. ChemicalBook.
-
. The Royal Society of Chemistry.
-
. ChemScene.
-
. BLD Pharm.
-
. SpectraBase.
-
. European Journal of Chemistry.
-
. Google Patents.
-
. PubChem.
-
. ResearchGate.
-
. BenchChem.
-
[Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][6]triazines]([Link]) . National Center for Biotechnology Information.
-
. MDPI.
-
. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting low conversion in pyrazolo[1,5-a]pyridine C-7 arylation
Ticket ID: PPY-C7-ARYL-001
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "C-7 Paradox"
You are likely encountering low conversion at the C-7 position because this scaffold presents a distinct regioselectivity and reactivity paradox .
While C-3 is the nucleophilic "hotspot" (susceptible to electrophilic palladation), C-7 is the most acidic position (susceptible to base-assisted deprotonation/CMD). However, C-7 is sterically hindered by the bridgehead nitrogen lone pair and often electronically deactivated compared to C-3.
If your reaction is stalling or yielding the wrong isomer, your system is likely failing to overcome the C-3 energy well or suffering from catalyst poisoning by the bridgehead nitrogen.
Module 1: Diagnostic Workflow
Before altering reagents, determine the failure mode using this logic flow.
Figure 1: Diagnostic logic tree for isolating the root cause of failure in pyrazolo[1,5-a]pyridine functionalization.
Module 2: Mechanistic Troubleshooting
Issue 1: The C-3 vs. C-7 Competition (Regioselectivity)
The Science: The HOMO of pyrazolo[1,5-a]pyridine is located primarily at C-3. Standard electrophilic aromatic substitution (SEAr) or phosphine-free Pd conditions favor C-3. To hit C-7, you must utilize a Concerted Metallation-Deprotonation (CMD) pathway, which relies on the acidity of the C-7 proton.
-
Symptom: You isolate the C-3 arylated product or a mixture.
-
The Fix:
-
Block C-3: Pre-functionalize C-3 with an ester, nitrile, or halide. This is the most reliable method.
-
Switch Mechanism: If C-3 must remain H, use a catalyst system that favors the CMD pathway over electrophilic palladation.
-
Issue 2: Catalyst Poisoning (The "N-Bridgehead" Effect)
The Science: The nitrogen at position 1 (bridgehead) has a lone pair in the plane of the ring (sp2-like). It acts as a directing group but also a potent catalyst poison . It binds Pd(II) tightly, preventing the turnover of the catalytic cycle.
-
Symptom: Reaction stays clear (no Pd black) but conversion stops at 5-10%.
-
The Fix:
-
Silver Additives: Use Ag2CO3 or AgOAc.[1][2] Silver binds to the nitrogen lone pair (acting as a scavenger) or facilitates the halide abstraction, keeping Pd active.
-
High Temperatures: C-7 arylation often requires 140–160 °C to overcome the activation energy of the C-H bond and dissociate the N-Pd resting state.
-
Issue 3: Steric Hindrance (Suzuki Coupling)
The Science: If you are performing a Suzuki coupling on a pre-existing C-7 halide, the reaction fails due to the "ortho-effect" of the bridgehead nitrogen and substituents at C-6. Standard ligands (PPh3) are too small to force reductive elimination or facilitate oxidative addition in this crowded pocket.
-
Symptom: Unreacted Aryl Halide + Protodehalogenated byproduct (H instead of Br/Cl).
-
The Fix: Use Buchwald Ligands (e.g., XPhos, RuPhos) which are designed for sterically demanding couplings.
Module 3: Optimized Protocols
Use these "Gold Standard" conditions as your baseline.
Protocol A: Direct C-H Arylation (If C-3 is Blocked)
Best for: Substrates with C-3-CO2Et, C-3-CN, or C-3-Cl.
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)2 (5-10 mol%) | Pre-catalyst. |
| Ligand | PCy3 or P(tBu)3 (10-20 mol%) | Electron-rich phosphines promote CMD mechanism. |
| Base | K2CO3 or Cs2CO3 (2-3 equiv) | Carbonate bases are essential for the CMD proton abstraction. |
| Additive | PivOH (30 mol%) | CRITICAL. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H cleavage. |
| Solvent | Dioxane or Toluene | Non-polar solvents often favor CMD. |
| Temp | 110–140 °C | High heat required. |
Protocol B: Direct C-H Arylation (If C-3 is Unsubstituted)
Best for: Attempting regioselective C-7 arylation on "naked" scaffolds.
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)2 (5 mol%) | |
| Oxidant/Base | Ag2CO3 (1-2 equiv) | Acts as both oxidant (if coupling with Ar-H) or halide scavenger and prevents N-poisoning. |
| Additive | CsF (2 equiv) | Fluoride assists in stabilizing the transition state. |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the polar transition state of C-7 activation. |
Protocol C: Suzuki Coupling (C-7 Halide + Ar-B(OH)2)
Best for: Installing specific aryl groups when C-H activation fails.
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).
-
Base: K3PO4 (3.0 equiv) in Toluene/Water (10:1).
-
Temperature: 100 °C (sealed tube).
-
Note: Degas solvents thoroughly.[3] Oxygen causes homocoupling of the boronic acid, which consumes your reagent.[3]
Module 4: Comparative Data (Expected Results)
The table below illustrates the drastic effect of conditions on regioselectivity (C-3 vs C-7).
| Conditions | Substrate (R=H) | Major Product | Yield |
| Pd(OAc)2, No Ligand, Cu(OAc)2 | Pyrazolo[1,5-a]pyridine | C-3 Aryl | 75% |
| Pd(OAc)2, PPh3, Cs2CO3 | Pyrazolo[1,5-a]pyridine | C-3 Aryl | 60% |
| Pd(OAc)2, Ag2CO3, CsF | Pyrazolo[1,5-a]pyridine | C-7 Aryl | 65% |
| Pd(OAc)2, PCy3, PivOH | 3-Ester -Pyrazolo... | C-7 Aryl | 82% |
Module 5: Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately and yields nothing. Why? A: "Pd black" indicates catalyst decomposition. This usually happens if the oxidative addition is too slow (catalyst aggregates) or if the ligand is oxidized.
-
Fix: Switch to a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2·DCM . Ensure strict inert atmosphere (Argon sparging).
Q: I am using a C-7 Bromide, but I get the de-halogenated product (C-7 H). A: This is "protodehalogenation." It means the Pd inserted into the C-Br bond, but failed to transmetallate with the boronic acid. Instead, it grabbed a proton (from solvent or base).
-
Fix: Use a dryer solvent (anhydrous dioxane) and increase the concentration of the boronic acid (1.5 - 2.0 equiv). Switch to a more active base like Cs2CO3 .
Q: Can I use microwave heating? A: Yes. For C-H activation at C-7, microwave heating at 150 °C for 1-2 hours often outperforms conventional heating overnight by minimizing the time the catalyst is exposed to thermal degradation.
References
-
Regioselective C-7 Arylation via Ag/Pd System: Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[1][2][4][5][6] Source:Organometallics2016 , 35, 1, 10–13.[1] URL:[Link]
-
Catalyst-Switchable Regiocontrol (Mechanism): Title: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Source:Angew. Chem. Int. Ed.2012 , 51, 11266–11270. URL:[Link]
-
Direct C-7 Arylation with Chlorides: Title: Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides.[7] Source:Chem. Eur. J.[8]2023 , 29, e202301485.[7] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
13C NMR Chemical Shifts for Pyrazolo[1,5-a]pyridine Derivatives
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for pyrazolo[1,5-a]pyridine derivatives . It is structured to assist researchers in unambiguous structural assignment, a critical step in the development of kinase inhibitors and bioisosteres for indole-based therapeutics.
Executive Summary & Structural Significance
The pyrazolo[1,5-a]pyridine scaffold is a 10-
Accurate assignment of the 13C NMR spectrum is notoriously difficult due to the presence of three quaternary carbons (in substituted derivatives) and the overlapping chemical shift ranges of the pyridine-like protons. This guide establishes a self-validating assignment protocol, contrasting this scaffold with its common alternatives.
Core Numbering Scheme
Confusion often arises between IUPAC and historical numbering. This guide utilizes the standard IUPAC numbering where the bridgehead nitrogen is N1 .
-
N1: Bridgehead nitrogen.
-
N2: Nitrogen in the 5-membered ring.[1]
-
C3: The nucleophilic carbon (critical for electrophilic substitutions).
-
C3a: Bridgehead quaternary carbon.
-
C4–C7: Carbons in the 6-membered ring (C7 is adjacent to N1).
Characteristic 13C NMR Chemical Shifts
The following data summarizes the chemical shift ranges for the parent ring and common substituted derivatives. These values are derived from a synthesis of experimental literature and internal validation protocols.
Table 1: Diagnostic 13C NMR Shifts (ppm) in CDCl
| Position | Carbon Type | Shift Range ( | Electronic Environment & Assignment Logic |
| C2 | CH / C-Subst | 140 – 155 | Deshielded. Alpha to N2. In 2-substituted derivatives (e.g., -Me, -Ph), this signal shifts significantly. |
| C3 | CH / C-Subst | 93 – 105 | Highly Shielded. This is the most electron-rich position, analogous to C3 in indole. It is the primary site for electrophilic aromatic substitution. |
| C3a | Cq (Bridge) | 130 – 145 | Bridgehead. Often broad due to long relaxation times ( |
| C4 | CH | 110 – 120 | Shielded. Beta to the bridgehead nitrogen. Often overlaps with C6. |
| C5 | CH | 120 – 130 | Aromatic. Typical pyridine-like beta position. |
| C6 | CH | 105 – 115 | Shielded. Para to the bridgehead nitrogen. |
| C7 | CH | 125 – 135 | Deshielded. Alpha to the bridgehead nitrogen (N1). Usually the most downfield proton-bearing carbon in the 6-ring. |
Critical Insight: The chemical shift of C3 is the "fingerprint" of this scaffold. If you observe a signal >115 ppm for C3, suspect incorrect cyclization (e.g., formation of an open-chain isomer or a different fused system).
Comparative Analysis: Alternatives & Isosteres
To validate your structure, it is essential to compare the 13C NMR data against its structural isomers and bioisosteres.
Table 2: Comparative Shift Analysis (C3 Position focus)
| Scaffold | Structure | C3 Shift ( | Key Differentiator |
| Pyrazolo[1,5-a]pyridine | N-N fused | 93 – 105 | Most Shielded. The N-N bond polarization pushes high electron density to C3. |
| Imidazo[1,2-a]pyridine | N-C-N fused | 109 – 115 | Less shielded than pyrazolo. C3 is still nucleophilic but less so than the pyrazolo analog. |
| Indole | C-C fused | 102 – 105 | Very similar to pyrazolo[1,5-a]pyridine. Distinguishing requires 15N HMBC (Indole has 1 N; Pyrazolo has 2 Ns). |
Substituent Effects (Causal Analysis)
-
Electrophilic Substitution at C3 (e.g., -I, -Br, -NO2):
-
Effect: The C3 signal shifts downfield (deshielding) but remains relatively upfield compared to typical aromatic carbons.
-
Causality: The inductive effect of the halogen competes with the strong resonance donation from N1/N2.
-
-
Methylation at C2:
-
Effect: Causes a
-effect deshielding on C3 (~ +2-5 ppm) and a large downfield shift on C2 itself (~ +10 ppm relative to parent).
-
Experimental Protocol: Self-Validating Assignment
Do not rely solely on 1D 13C NMR. The density of signals in the 110–135 ppm region makes misassignment common. Use this workflow to guarantee accuracy.
Step 1: Acquisition Parameters (The "Senior Scientist" Setup)
-
Solvent: DMSO-
is preferred over CDCl for polar derivatives to prevent aggregation broadening. -
Relaxation Delay (
): Set to 3–5 seconds . The bridgehead carbon (C3a) and substituted C2/C7 carbons often have long times. Short delays will suppress these signals, leading to "missing carbons." -
Pulse Angle: 30° (to maximize signal-to-noise per unit time).
Step 2: The "Triangulation" Workflow (2D NMR)
Use the following logic gate to assign the skeleton:
-
Identify C7: Look for the most downfield doublet in the aromatic region of the 1H NMR (~8.5 ppm). The attached carbon (via HSQC ) is C7.
-
Identify C3: Look for the most upfield aromatic signal (if unsubstituted) or the carbon with no attached proton (if substituted) that shows a strong HMBC correlation to the H2 proton (if H2 is present).
-
Bridgehead Validation (C3a): This quaternary carbon must show HMBC correlations from both the 5-membered ring (H2/H3) and the 6-membered ring (H5/H7). This "cross-ring" correlation confirms the fused nature.
Step 3: Visualization of Signaling Pathways (HMBC)
The following diagram illustrates the critical HMBC correlations required to confirm the pyrazolo[1,5-a]pyridine core.
Caption: Critical HMBC correlations. H-2 and H-7 provide the "anchor" correlations to the bridgehead C-3a, locking the fused system together.
References
-
Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[2][3] Link
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[3][4][5] Canadian Journal of Chemistry.[2][3] Link(Note: Comparative reference for the pyrimidine analog).
-
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. Link
-
BenchChem. (2025). NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine.Link
Sources
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, with its unique substitution pattern on a privileged scaffold, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this molecule. We will delve into the predicted fragmentation pathways, offer field-proven insights into methodology, and provide detailed experimental protocols to empower researchers in their analytical endeavors.
The Critical Role of Isotopic Patterns in Mass Spectrometry
A key characteristic of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine in mass spectrometry is its distinct isotopic signature. The presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragment containing these halogens.[1] This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of halogen atoms in the molecule and its fragments.
I. The Power of Soft Ionization: LC-MS Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry, particularly with electrospray ionization (ESI), is a cornerstone technique for the analysis of moderately polar, thermally labile compounds like 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The soft ionization nature of ESI typically yields a prominent protonated molecule [M+H]+, providing clear molecular weight information. Subsequent fragmentation in the mass spectrometer (MS/MS) offers a window into the molecule's structure.
Predicted LC-MS/MS Fragmentation Pathway
The fragmentation of the protonated 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (m/z 231, 233, 235) is anticipated to proceed through several key steps, driven by the relative stability of the resulting ions and neutral losses. The initial fragmentation is likely to involve the loss of the more labile bromine atom, followed by the chlorine atom or the elimination of the corresponding hydrohalic acids. Subsequent fragmentation of the heterocyclic core is also expected.
A proposed fragmentation cascade is as follows:
-
Loss of HBr: A common fragmentation pathway for brominated compounds is the elimination of hydrogen bromide (HBr), leading to a significant fragment ion.
-
Loss of Br radical: Direct cleavage of the C-Br bond can result in the loss of a bromine radical.
-
Loss of HCl: Following or in parallel with the loss of bromine-containing species, the elimination of hydrogen chloride (HCl) is another probable fragmentation route.
-
Loss of Cl radical: Cleavage of the C-Cl bond will lead to the loss of a chlorine radical.
-
Loss of HCN: Fragmentation of the pyrazolo[1,5-a]pyridine core often involves the expulsion of a neutral hydrogen cyanide (HCN) molecule, a characteristic loss for many nitrogen-containing heterocycles.[2][3]
Caption: Predicted ESI-MS/MS fragmentation pathway for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Product ion scans of the isotopic cluster of the protonated molecule (m/z 231, 233, 235) with collision energy ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
II. The Alternative for Volatile Analogs: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While the suitability of GC-MS for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine depends on its volatility and thermal stability, it can provide complementary information and is often superior for separating isomers.[4][5] Electron Ionization (EI) is the most common ionization technique in GC-MS, which typically induces more extensive fragmentation than ESI, providing a detailed fragmentation "fingerprint" that is highly reproducible and searchable against libraries.
Predicted GC-MS (EI) Fragmentation Pattern
Under electron ionization, the molecular ion (M+•) will be formed, and its fragmentation is expected to be more energetic than in ESI. The fragmentation will likely be initiated by the cleavage of the weakest bonds, which are typically the carbon-halogen bonds.
The anticipated fragmentation pathway would involve:
-
Formation of the Molecular Ion: [C7H4BrClN2]+•.
-
Loss of Br radical: This is often a primary fragmentation step for bromo-aromatic compounds.
-
Loss of Cl radical: Subsequent or parallel loss of a chlorine radical.
-
Loss of HCN: Fragmentation of the heterocyclic ring system.
-
Sequential loss of halogens and other small molecules.
Caption: Predicted EI-MS fragmentation pathway for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Method:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
III. The Gold Standard for Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of organic molecules.[6] Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of each atom (specifically 1H and 13C), their connectivity, and the three-dimensional structure of the molecule. For 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, NMR is indispensable for confirming the precise substitution pattern on the pyrazolo[1,5-a]pyridine core.
Key NMR Experiments and Expected Observations
-
1H NMR: This experiment will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their coupling patterns (which protons are adjacent to each other). The aromatic protons on the pyrazolo[1,5-a]pyridine ring will appear as distinct signals with specific coupling constants, allowing for their unambiguous assignment.
-
13C NMR: This provides information on the number of different types of carbon atoms and their chemical environment. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the placement of the bromine and chlorine atoms.
-
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer with a field strength of at least 400 MHz.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Experiments to be Performed:
-
1H NMR
-
13C NMR (with proton decoupling)
-
DEPT-135 (to distinguish between CH, CH2, and CH3 carbons)
-
2D COSY
-
2D HSQC
-
2D HMBC
Comparison of Analytical Techniques
| Feature | LC-MS | GC-MS | NMR |
| Principle | Separation based on polarity, analysis by mass | Separation based on volatility, analysis by mass | Analysis of nuclear spin in a magnetic field |
| Sample Requirements | Soluble in a liquid mobile phase | Volatile and thermally stable | Soluble in a deuterated solvent, higher concentration needed |
| Information Provided | Molecular weight and fragmentation pattern | Molecular weight and detailed fragmentation "fingerprint" | Unambiguous 3D structure and connectivity |
| Sensitivity | High (pg-fg range) | High (pg-fg range) | Lower (mg-µg range) |
| Isomer Differentiation | Can be challenging for some isomers | Often excellent for separating isomers | Excellent for differentiating all types of isomers |
| Primary Application for this Compound | Rapid confirmation of molecular weight and initial structural information. | Analysis of volatile impurities and potential isomer separation. | Definitive structural elucidation and confirmation of substitution pattern. |
Conclusion: A Synergistic Approach
For the comprehensive characterization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, a synergistic approach utilizing LC-MS, GC-MS, and NMR is highly recommended. LC-MS provides a rapid and sensitive method to confirm the molecular weight and obtain initial fragmentation data. GC-MS offers a complementary technique, particularly if the compound is sufficiently volatile, providing a detailed fragmentation fingerprint and excellent isomeric separation. Finally, NMR spectroscopy serves as the ultimate arbiter of structure, providing the unambiguous assignment of all atoms and their connectivity. By integrating the data from these powerful analytical techniques, researchers can achieve a high level of confidence in the identity and purity of this and other novel heterocyclic compounds, a critical step in advancing drug discovery and development.
References
- Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2323-2325.
- Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-B]-1,6-Naphthyridines and Dipyrazolo[3,4-b];3',4'-H]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines.
-
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
-
Lab Manager. (2025, September 19). Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS. Retrieved from [Link]
-
News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]
- de la Cruz, G., & Gándara, Z. (2022).
Sources
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-Chloro-pyrazolo[1,5-a]pyridine
Executive Summary
This guide analyzes the medicinal chemistry utility of 4-chloro-pyrazolo[1,5-a]pyridine , a privileged bicyclic scaffold. Unlike its widely used bioisosteres (indoles, azaindoles), this scaffold offers a unique electronic profile characterized by a bridgehead nitrogen that acts as a hydrogen bond acceptor, distinct from the hydrogen bond donor nature of indole.
The 4-chloro substituent is not merely a structural placeholder; it serves as a pivotal "tunable electrophile."[1] While the 4-bromo analog is the standard for palladium-catalyzed cross-couplings, the 4-chloro derivative occupies a strategic niche: it is sufficiently stable for storage but reactive enough for specific Nucleophilic Aromatic Substitution (SNAr) applications in covalent inhibitor design, while still participating in cross-couplings under optimized catalytic conditions.
Part 1: Strategic Comparative Analysis
Scaffold Bioisosterism: The "Nitrogen Walk"
The pyrazolo[1,5-a]pyridine core is often deployed to resolve metabolic liabilities or solubility issues found in indole-based leads.
| Feature | Indole (Standard) | Pyrazolo[1,5-a]pyridine (Subject) | Imidazo[1,2-a]pyridine (Alternative) |
| Electronic Character | Electron-rich (Pyrrole-like) | Electron-deficient (Pyridine-like C4-C7) | Electron-deficient |
| H-Bonding (Core) | NH = Donor | N1 = Acceptor | N1 = Acceptor |
| pKa (Conj. Acid) | ~ -2.4 (Very weak base) | ~ 2.5 (Weak base) | ~ 6.8 (More basic) |
| Metabolic Liability | C3 oxidation (prone to metabolism) | C3 is stable; C4-C7 susceptible | C3 susceptible to electrophilic attack |
| Key Application | GPCR agonists, Kinase hinge binders | Kinase inhibitors (p38, PI3K), Covalent probes | GABA modulators, Anti-infectives |
The Halogen Dilemma: 4-Chloro vs. 4-Bromo
The choice between the 4-chloro and 4-bromo derivatives dictates the synthetic pathway and cost-efficiency.
-
4-Bromo-pyrazolo[1,5-a]pyridine:
-
Pros: Superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. Requires mild catalysts (e.g., Pd(PPh3)4).
-
Cons: Higher molecular weight (atom economy), often more expensive, less suitable for SNAr.
-
-
4-Chloro-pyrazolo[1,5-a]pyridine:
-
Pros:Tunable Electrophilicity. Can act as a covalent warhead targeting cysteine residues (SNAr).[1] Lower cost.
-
Cons: Sluggish in Pd-catalyzed couplings; requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or precatalysts (Pd-G3/G4).
-
Part 2: Detailed SAR Landscape
The Structure-Activity Relationship of this scaffold is defined by four primary vectors. The 4-chloro group provides the entry point for Vector C.
Figure 1: SAR Vector Map of the Pyrazolo[1,5-a]pyridine scaffold. The C4 position (red) is the critical diversity vector enabled by the chloro-substituent.
Vector C4: The Diversity Handle
-
Kinase Inhibition: In p38 MAP kinase and PI3K inhibitors, the C4 position is typically substituted with an aryl or heteroaryl ring. This ring extends into the ATP-binding pocket's hydrophobic region (Gatekeeper area).
-
Covalent Inhibition: Recent chemoproteomic profiling has identified the 4-chloro-pyrazolo[1,5-a]pyridine core as a "scout fragment." It undergoes SNAr reactions with hyper-reactive cysteines in proteins like IMPDH2, making it a valuable starting point for Targeted Covalent Inhibitors (TCIs) .
Vector C2/C3: Electronic Tuning
-
C3 Substitution: This position is electron-rich. Electrophilic aromatic substitution (halogenation, formylation) occurs here. Introduction of electron-withdrawing groups (CN, F) at C3 lowers the pKa of the ring system, potentially improving metabolic stability.
-
C2 Substitution: Often used to append solubilizing groups (e.g., morpholine, piperazine) or to enforce a specific binding conformation.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 4-Cl-pyrazolo[1,5-a]pyridine
Rationale: Standard conditions for bromides fail here. The C4-Cl bond is strong. We utilize high-energy precatalysts and bulky phosphines to facilitate oxidative addition.
Materials:
-
Substrate: 4-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, catalyst, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
-
Solvation: Add degassed 1,4-dioxane/water via syringe.
-
Reaction: Heat to 100°C for 4–12 hours. (Microwave irradiation: 120°C for 45 min is a viable alternative).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Monitor disappearance of the starting material (Rf ~0.4 in 30% EtOAc/Hex) and appearance of the fluorescent coupled product.
Protocol B: Cysteine Reactivity Assay (SNAr Potential)
Rationale: To validate the 4-chloro group as a covalent warhead rather than just a coupling partner.
Materials:
-
Substrate: 4-chloro-pyrazolo[1,5-a]pyridine (100 µM)
-
Nucleophile: Glutathione (GSH) or N-acetylcysteine (NAC) (1.0 mM, 10 equiv)
-
Buffer: PBS (pH 7.4)
-
Analysis: LC-MS/MS
Step-by-Step:
-
Incubation: Mix substrate and GSH in PBS at 37°C.
-
Time-Course: Aliquot samples at 0, 1, 4, and 24 hours.
-
Quenching: Quench aliquots with 0.1% Formic Acid/Acetonitrile.
-
Data Analysis: Monitor for the mass shift corresponding to [M-Cl+GSH]+.
-
Interpretation: A conversion rate >50% in 4 hours indicates a highly reactive warhead (potential for off-target toxicity). A rate <10% in 24 hours suggests the warhead requires specific protein environment activation (ideal for targeted covalent drugs).
-
Part 4: Synthesis & Reactivity Workflow
Figure 2: Divergent synthetic workflows based on the reactivity of the 4-chloro handle.
References
-
Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine. Source: ACS Chemical Biology. Context: Establishes the 4-chloro derivative as a specific warhead for cysteine targeting via SNAr. URL:[Link]
-
Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the SAR of the scaffold in kinase inhibition, specifically substitution patterns for selectivity. URL:[Link]
Sources
A Comparative Guide to the Pharmacokinetics of Pyrazolo[1,5-a]pyridine Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]pyrimidine scaffold, represent a privileged core structure in modern medicinal chemistry.[1][2] This heterocyclic system is a key component in a variety of approved and investigational drugs, particularly in the oncology space, where it serves as a versatile framework for designing potent and selective kinase inhibitors.[1] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of drugs based on this scaffold is paramount for optimizing their therapeutic index and guiding the development of next-generation agents.
This guide provides a comparative analysis of the clinical pharmacokinetics of three prominent drugs built upon this core structure: Entrectinib, Larotrectinib, and Repotrectinib. Additionally, we will discuss the preclinical pharmacokinetic profile of the investigational antituberculosis agent, TBA-354, to offer a broader perspective on the disposition of this chemical class.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Entrectinib, Larotrectinib, Repotrectinib, and TBA-354, providing a basis for their comparative assessment.
| Parameter | Entrectinib | Larotrectinib | Repotrectinib | TBA-354 (preclinical) |
| Time to Peak (Tmax) | ~4-6 hours[3][4] | ~1 hour[5] | Not explicitly stated, but autoinduction of metabolism suggests time-dependent changes.[6][7] | 6 hours (in rats)[8] |
| Half-life (t½) | ~20 hours (parent), ~40 hours (active metabolite M5)[4][9] | ~2.9 hours[10] | Time-dependent due to autoinduction.[6] | Long elimination half-life (in mice)[11][12] |
| Bioavailability (F) | ~55%[13] | ~34%[14] | Good oral bioavailability[15] | High bioavailability (in mice)[11][12] |
| Metabolism | Primarily by CYP3A4; active metabolite M5.[4][13] | Primarily by CYP3A4.[10][14] | Primarily by CYP3A4; exhibits autoinduction.[6] | Metabolically stable to moderately metabolized in liver microsomes and hepatocytes.[11] |
| Excretion | Primarily in feces (~83%, with 36% as unchanged drug and 22% as M5); minimal renal excretion (~3%).[4][13] | 58% in feces (5% unchanged), 39% in urine (20% unchanged).[10] | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Food Effect | No clinically relevant effect.[4][16] | High-fat meal reduces Cmax by 35% with no effect on AUC.[17] | No clinically important differences.[6] | Not applicable (preclinical). |
| Protein Binding | >99% (parent and M5)[13] | 70%[10] | 95.4%[6] | Not explicitly detailed in the provided results. |
In-Depth Analysis of Individual Agents
Entrectinib: A Multi-Targeted Kinase Inhibitor
Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases.[13][18] Its pharmacokinetic profile is characterized by a relatively long half-life, which supports once-daily dosing.[4][19] A key feature of Entrectinib's metabolism is the formation of an active metabolite, M5, which also contributes to the overall therapeutic effect and has a longer half-life than the parent compound.[4][9]
The primary route of elimination for Entrectinib and its metabolites is through the feces, indicating significant biliary excretion.[4][13] Co-administration with strong CYP3A4 inhibitors or inducers should be avoided as they can significantly alter Entrectinib's exposure.[3]
Larotrectinib: A First-in-Class Pan-TRK Inhibitor
Larotrectinib is a highly selective inhibitor of TRK fusion proteins and was one of the first "tissue-agnostic" cancer therapies to be approved.[5][20] Compared to Entrectinib, Larotrectinib has a shorter half-life of approximately 2.9 hours.[10] Its bioavailability is around 34%, and it is metabolized mainly by CYP3A4.[14]
Interestingly, a high-fat meal can decrease the peak concentration (Cmax) of Larotrectinib without affecting the total exposure (AUC), suggesting that it can be taken with or without food, although consistency is advisable.[17] Similar to Entrectinib, caution is required when co-administering with strong modulators of CYP3A4.[10]
Repotrectinib: A Next-Generation ROS1/TRK Inhibitor
Repotrectinib is a next-generation kinase inhibitor designed to overcome resistance to earlier-generation drugs.[15] A distinguishing feature of its pharmacokinetics is the time-dependent autoinduction of its own metabolism, primarily through CYP3A4.[6] This necessitates a lead-in dosing schedule, starting with once-daily administration and escalating to twice-daily to maintain therapeutic exposure. Repotrectinib has demonstrated good oral bioavailability and the ability to penetrate the blood-brain barrier, which is crucial for treating brain metastases.[15]
TBA-354: An Investigational Antituberculosis Agent
TBA-354 is a nitroimidazole derivative with a pyrazolo[1,5-a]pyridine component that showed potent activity against Mycobacterium tuberculosis.[11][12] Although its clinical development was halted due to neurotoxicity concerns, its preclinical pharmacokinetic data in mice revealed high bioavailability and a long elimination half-life.[8][11][12] Mass spectrometric imaging studies in rats indicated that the drug distributes to the brain, which may provide an explanation for the observed neurotoxicity.[8] These findings underscore the importance of assessing CNS penetration and potential off-target effects for this class of compounds.
Experimental Methodologies
The pharmacokinetic parameters discussed in this guide are determined through a series of well-established experimental protocols. Below are representative methodologies for key pharmacokinetic assessments.
In Vivo Pharmacokinetic Study Protocol
A typical in vivo pharmacokinetic study in preclinical species (e.g., mice or rats) involves the following steps:
-
Animal Dosing: The test compound is administered to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are processed to isolate plasma.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using specialized software.
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.
Metabolic Stability Assessment
The metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes. This assay helps predict the extent of first-pass metabolism and the primary metabolic pathways.
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points.
-
Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.
Caption: Generalized metabolic pathway for pyrazolo[1,5-a]pyridine based drugs.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly successful framework for the development of targeted therapies. The pharmacokinetic profiles of Entrectinib, Larotrectinib, and Repotrectinib highlight the potential to achieve favorable drug-like properties with this core structure. Key considerations for future drug development efforts with this scaffold include:
-
Modulation of Metabolism: Given the predominant role of CYP3A4 in the metabolism of these drugs, designing molecules with reduced susceptibility to CYP3A4-mediated metabolism could lead to improved pharmacokinetic profiles and reduced potential for drug-drug interactions.
-
CNS Penetration: For indications requiring central nervous system activity, the ability of compounds like Repotrectinib to cross the blood-brain barrier is a significant advantage. [15]Future design strategies could intentionally optimize for this property.
-
Managing Resistance: As seen with the development of Repotrectinib, a key challenge is overcoming acquired resistance to earlier-generation inhibitors. Understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship is crucial for designing dosing regimens that can suppress the emergence of resistance.
References
-
Entrectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
-
Larotrectinib sulfate: uses, dosing, warnings, adverse events, interactions. [No specific source name provided] [Link]
-
VITRAKVI English Product Monograph. [Link]
-
Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study. [No specific source name provided] [Link]
-
Vitrakvi (larotrectinib) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]
-
Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. PubMed. [Link]
-
Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. PMC. [Link]
-
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
DRUG NAME: Entrectinib. BC Cancer. [Link]
-
Vitrakvi (Larotrectinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
larotrectinib. Cancer Care Ontario. [Link]
-
(PDF) Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. ResearchGate. [Link]
-
Repotrectinib: uses, dosing, warnings, adverse events, interactions. [No specific source name provided] [Link]
-
A Novel Empirical Autoinduction Model to Characterize the Population Pharmacokinetics and Recommend Dose for Repotrectinib in Adult and Adolescents With Advanced Solid Tumors Harboring ALK, ROS1, or NTRK1-3 Rearrangements. PubMed. [Link]
-
Single-dose pharmacokinetics of TBA-354 in mice. TBA-354 was... ResearchGate. [Link]
-
FDA Approval Summary: Repotrectinib for Locally Advanced or Metastatic ROS1-Positive Non–Small Cell Lung Cancer. AACR Journals. [Link]
-
The downfall of TBA-354 - a possible explanation for its neurotoxicity via mass spectrometric imaging. PubMed. [Link]
-
In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed. [Link]
-
Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis. [Link]
-
Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. PubMed. [Link]
-
Exposure–Response Analysis of Repotrectinib to... : CPT: Pharmacometrics & Systems Pharmacology. Ovid. [Link]
-
Entrectinib – Knowledge and References. Taylor & Francis. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. [Link]
-
In vivo mouse pharmacokinetic parameters of 1i, 2c, and 2e a. ResearchGate. [Link]
-
Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. PMC. [Link]
-
Vitrakvi, INN-larotrectinib. EMA. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Rozlytrek, INN entrectinib. EMA. [Link]
-
Larotrectinib. PubChem. [Link]
-
entrectinib. Cancer Care Ontario. [Link]
-
What is the mechanism of Repotrectinib?. Patsnap Synapse. [Link]
-
Clinical Review - Entrectinib (Rozlytrek). NCBI Bookshelf - NIH. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [No specific source name provided] [Link]
-
Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. PMC. [Link]
-
Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. [No specific source name provided] [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. [No specific source name provided] [Link]
-
larotrectinib. [No specific source name provided] [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The downfall of TBA-354 - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 15. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 16. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sdiarticle4.com [sdiarticle4.com]
- 19. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Topic: Personal protective equipment for handling 7-Bromo-4-chloropyrazolo[1,5-a]pyridine Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a halogenated heteroaromatic scaffold, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other bioactive pharmaceutical agents.[1] Its structural dual-halogenation (bromo- and chloro- substituents) increases its lipophilicity and potential for biological membrane penetration, necessitating strict containment protocols to prevent occupational exposure.
Chemical Identity:
-
CAS Number: 1427375-34-5[1]
-
Molecular Formula: C₇H₄BrClN₂[1]
-
Molecular Weight: 231.48 g/mol [1]
-
Physical State: Solid (typically off-white to pale yellow powder)
-
Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[2]
-
Note: As a pharmaceutical building block, this compound should be treated as a Potent Compound (Band 3 or 4 equivalent) until specific toxicological data proves otherwise, due to its likely biological activity.
Critical PPE Matrix (Personal Protective Equipment)
The following PPE standards are non-negotiable for handling this compound. The selection is based on the compound's potential for skin absorption and respiratory irritation.[4]
| PPE Category | Standard / Material | Operational Context & Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Solid Handling: Standard nitrile provides adequate protection against dry powder.Solution Handling: If dissolved in halogenated solvents (e.g., DCM), use Silver Shield/Laminate under-gloves, as DCM permeates nitrile rapidly. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts or solution splash. |
| Respiratory | N95/P2 (Minimum) ; P100/P3 (Recommended) | In Fume Hood: Surgical mask is insufficient. Use N95 if handling open powder.Outside Hood: Full-face respirator with P100 cartridges is required if engineering controls fail. |
| Body Protection | Tyvek® Lab Coat or Disposable Gown | Cotton lab coats can retain dust. Disposable, non-woven polypropylene (Tyvek) prevents cross-contamination of street clothes. |
| Engineering | Class II Fume Hood | All open handling (weighing, transfer) must occur within a certified fume hood operating at 80-100 fpm face velocity. |
Operational Protocols
A. Reception & Storage Logic[5]
-
Inspection: Upon receipt, inspect the secondary packaging for internal breakage. Halogenated heterocycles can degrade if seals are compromised.
-
Storage Conditions: Store at 2–8°C (Refrigerated) in a dedicated chemical fridge. Keep the container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as moisture can induce slow hydrolysis of the halogen bonds over time.
-
Segregation: Store away from strong oxidizing agents and strong bases.[6]
B. Weighing & Solubilization Workflow
-
Causality: Static electricity is a major risk with dry heteroaromatic powders, leading to aerosolization.
-
Protocol:
-
Equip PPE: Don double nitrile gloves and Tyvek sleeves.
-
Ionization: Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.
-
Weighing: Use a pre-tared closed vessel (e.g., scintillation vial). Do not weigh directly onto open paper.
-
Solubilization: Add solvent (DMSO/DCM) immediately after weighing to capture dust.
-
Decontamination: Wipe the exterior of the stock vial with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage.
-
C. Reaction Setup (Inert Atmosphere)
-
Mechanism: The C-Br and C-Cl bonds are susceptible to lithiation or palladium-catalyzed coupling. Moisture excludes these reactions.
-
Protocol:
-
Flame-dry glassware under vacuum; backfill with Argon.
-
Dissolve 7-Bromo-4-chloropyrazolo[1,5-a]pyridine in anhydrous solvent.
-
Cannulate reagents; avoid open pouring to maintain the inert barrier and prevent vapor release.
-
Emergency Response & Spill Logic
Scenario: You have spilled 500mg of solid powder inside the fume hood.
-
Isolate: Stop airflow disturbance (lower sash), but keep hood running.
-
Dampen: Gently cover the spill with a paper towel dampened with mineral oil or water . Why? Dry sweeping generates dust; oil captures particles without solubilizing/spreading them like acetone might.
-
Collect: Scoop the oil-dampened mass into a wide-mouth hazardous waste jar.
-
Clean: Wash surface with soap and water, then ethanol.
-
Disposal: Label as "Solid Hazardous Waste (Halogenated) - Toxic."
Visualization: Spill Response Decision Tree
Caption: Decision logic for containing spills of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, prioritizing respiratory safety.
Disposal & Waste Management
Proper disposal is critical due to the halogenated nature of the compound, which requires high-temperature incineration to prevent the formation of dioxins during breakdown.
| Waste Stream | Criteria | Disposal Method |
| Stream A: Halogenated Solvents | Solutions containing DCM, Chloroform, or the compound in DMSO. | High-Temperature Incineration. Do NOT mix with non-halogenated solvents (acetone/ethanol) if possible, as this increases disposal costs. |
| Stream B: Solid Hazardous | Contaminated gloves, weighing boats, paper towels, and pure solid waste. | Double-bag in thick polyethylene bags (3-mil). Label "Toxic Solid - Halogenated." |
| Stream C: Aqueous Wash | First 3 rinses of glassware. | Collect as Aqueous Hazardous Waste . Do NOT pour down the sink. |
References
-
University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids and Solids. UIUC.[7] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Pharmaceutical Intermediates. United States Department of Labor. Available at: [Link]
Sources
- 1. CAS 1427375-34-5 | 7-bromo-4-chloropyrazolo[1,5-a]pyridine - Synblock [synblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
